H-D-Glu-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-76-2 | |
| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Glu-OtBu: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-D-Glu-OtBu, a key building block in modern pharmaceutical research and development. The information is presented to be a valuable resource for researchers and scientists involved in peptide synthesis and drug discovery.
Chemical Properties and Structure
This compound, also known as D-Glutamic acid γ-tert-butyl ester, is a derivative of the non-proteinogenic D-glutamic acid. The introduction of a tert-butyl ester to the side-chain carboxyl group enhances its utility in organic synthesis by preventing this functional group from participating in unwanted side reactions.
Structural Information
The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, a free amine group, a free alpha-carboxyl group, and a tert-butyl ester protecting the gamma-carboxyl group.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid[1] |
| Synonyms | D-Glutamic acid γ-tert-butyl ester, H-D-Glu(OtBu)-OH, (R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid |
| CAS Number | 45125-00-6[2] |
| Molecular Formula | C₉H₁₇NO₄[2] |
| SMILES String | O=C(O)--INVALID-LINK--CCC(OC(C)(C)C)=O |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 182 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [5] |
| Storage | Keep in a dark place, sealed in dry conditions. For long-term storage, it is recommended to store in a freezer under -20°C. | [1] |
Experimental Protocols
Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Note: This is a generalized representation. The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.
Applications in Drug Development
The primary application of this compound is as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) . The tert-butyl protecting group on the side chain is stable to the conditions used for peptide chain elongation (Fmoc deprotection with piperidine) but can be readily removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid).
This protected amino acid is instrumental in the synthesis of peptide-based therapeutics, including peptide mimetics and modified peptides with enhanced pharmacological properties. Its use allows for the precise incorporation of a D-glutamic acid residue into a peptide sequence, which can be important for creating peptides with improved stability against enzymatic degradation and for modulating receptor binding affinity.
Role in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow of incorporating an this compound residue into a growing peptide chain during Fmoc-based SPPS.
Caption: Incorporation of this compound in a typical Fmoc SPPS cycle.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to H-D-Glu-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor necessitates the use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final peptide product. H-D-Glu-OtBu, a protected form of D-glutamic acid, is a critical building block in the synthesis of peptides containing this non-proteinogenic amino acid. This guide provides a comprehensive technical overview of this compound, its chemical properties, its strategic role in peptide synthesis, and detailed experimental protocols for its application. The incorporation of D-amino acids, such as D-glutamic acid, can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation.
Chemical Properties of this compound
This compound is the gamma-tert-butyl ester of D-glutamic acid. The tert-butyl (OtBu) group serves as a protecting group for the side-chain carboxyl functional group of D-glutamic acid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | D-Glutamic acid 5-tert-butyl ester | |
| Synonyms | H-D-Glu(OtBu)-OH, (R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| CAS Number | 45125-00-6 | |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. | [1] |
The Strategic Role of this compound in Peptide Synthesis
The utility of this compound in peptide synthesis is primarily centered around the principles of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS).
The D-Configuration
The presence of a D-amino acid, such as D-glutamic acid, in a peptide chain can confer significant advantages. Peptides containing D-amino acids are generally more resistant to proteolytic degradation by endogenous proteases, which typically exhibit high specificity for L-amino acids. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles for peptide-based therapeutics.
The OtBu Protecting Group and Orthogonal Chemistry
The tert-butyl (OtBu) ester is a key side-chain protecting group in the Fmoc/tBu strategy due to its acid lability. This property allows for an orthogonal deprotection scheme in conjunction with the base-labile Nα-Fmoc protecting group.
-
Fmoc Group Removal: The Nα-Fmoc group is removed at each step of peptide chain elongation using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF). The OtBu group is stable under these conditions.
-
OtBu Group Removal: The OtBu protecting group is stable throughout the synthesis and is removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).
This orthogonality ensures that the side-chain carboxyl group of the D-glutamic acid residue remains protected during chain assembly, preventing side reactions such as unwanted branching or cyclization.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis.
Monitoring the Coupling Reaction
Ensuring the completion of each coupling step is critical for the synthesis of high-purity peptides. Several qualitative colorimetric tests can be performed on a small sample of the resin-bound peptide.
| Test | Reagents | Positive Result (Free Amine) | Negative Result (Complete Coupling) |
| Kaiser (Ninhydrin) Test | Ninhydrin, Pyridine, Phenol | Intense blue color | Yellow or colorless |
| TNBS (Trinitrobenzene Sulfonic Acid) Test | TNBS, DIPEA, DMF | Red-orange color | Yellow or colorless |
Protocol for Incorporation of Fmoc-D-Glu(OtBu)-OH in SPPS
This protocol outlines the steps for coupling Fmoc-D-Glu(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-D-Glu(OtBu)-OH
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading) and an equimolar amount of the coupling reagent (e.g., HBTU) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol for Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected or protected)
-
Cleavage cocktail: A mixture of Trifluoroacetic acid (TFA) and scavengers. A common cocktail is Reagent K: TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v). Scavengers are crucial to quench the reactive carbocations generated during the cleavage of tert-butyl-based protecting groups, thus preventing side reactions with sensitive residues like tryptophan and cysteine.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data in Peptide Synthesis
While specific coupling yields for Fmoc-D-Glu(OtBu)-OH are sequence-dependent, the efficiency of modern coupling reagents generally leads to high incorporation rates. The following table presents typical coupling efficiencies observed in SPPS.
| Coupling Reagent | Typical Coupling Efficiency | Reference |
| HBTU/DIPEA | >99% | [] |
| HATU/DIPEA | >99.5% | [3] |
| DIC/HOBt | >98% |
The final yield of a synthesized peptide can vary significantly based on the length and sequence of the peptide. For instance, the synthesis of NOTA-PSMA and NOTA-TP-PSMA peptides using standard Fmoc-based SPPS resulted in overall yields of 38% and 36%, respectively.[4]
Visualizing the Workflow and Chemical Logic
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: SPPS workflow for peptide synthesis.
Caption: Orthogonal protection in Fmoc/tBu SPPS.
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing D-glutamic acid residues. Its integration into the Fmoc/tBu solid-phase peptide synthesis strategy, facilitated by the orthogonal nature of the Fmoc and OtBu protecting groups, allows for the controlled and efficient assembly of complex peptide sequences. The incorporation of D-glutamic acid can significantly enhance the stability and therapeutic potential of synthetic peptides, making this compound a valuable tool for researchers and professionals in the fields of chemistry, biology, and drug development. A thorough understanding of its properties and the associated experimental protocols is crucial for the successful synthesis of high-quality, D-amino acid-containing peptides.
References
Navigating the Synthesis of D-Glutamic Acid Derivatives: A Technical Guide to H-D-Glu-OtBu
For researchers and professionals in the fields of peptide synthesis and drug development, the use of protected amino acids is a cornerstone of modern chemical biology. Among these, D-glutamic acid derivatives with tert-butyl ester protecting groups play a crucial role in the construction of complex peptides and therapeutic agents. This guide provides an in-depth look at the chemical properties, synthesis protocols, and applications of compounds commonly referred to as "H-D-Glu-OtBu," clarifying the ambiguities in nomenclature and offering a practical resource for laboratory work.
The designation "this compound" can refer to several related molecules, each with distinct properties and applications. The primary variations involve the position and number of the tert-butyl ester groups on the D-glutamic acid backbone. This ambiguity necessitates a careful examination of the specific compound required for a given synthetic strategy.
Key Variants and Physicochemical Properties
To address the potential for confusion, the table below summarizes the key physicochemical data for the most common variants of this compound. Researchers should verify the CAS number to ensure they are using the correct reagent for their experimental needs.
| Compound Name | Abbreviation | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| D-Glutamic acid α-tert-butyl ester | This compound | (2R)-2-aminopentanedioic acid 1-(tert-butyl) ester | 25456-76-2 | C9H17NO4 | 203.24 |
| D-Glutamic acid γ-tert-butyl ester | H-D-Glu(OtBu)-OH | (2R)-2-aminopentanedioic acid 5-(tert-butyl) ester | 45125-00-6 | C9H17NO4 | 203.24 |
| D-Glutamic acid di-tert-butyl ester hydrochloride | H-D-Glu(OtBu)-OtBu·HCl | Di-tert-butyl (2R)-2-aminopentanedioate hydrochloride | 172793-31-6 | C13H26ClNO4 | 295.80 |
Core Applications in Peptide Synthesis and Drug Discovery
These D-glutamic acid derivatives are primarily utilized as building blocks in solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid side chain, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for maintaining the integrity of the growing peptide and ensuring the final product's purity.
The choice between the α- and γ-ester, or the di-ester, depends on the specific requirements of the synthetic route. For instance, H-D-Glu(OtBu)-OH is a common choice in Fmoc-based SPPS, where the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The OtBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but can be readily removed under acidic conditions during the final cleavage from the resin.
A significant application of these compounds is in the synthesis of peptide-based pharmaceuticals and diagnostic agents. Notably, derivatives of D-glutamic acid are key components in the synthesis of inhibitors of Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. These inhibitors, often containing a Glu-urea-Glu motif, can be radiolabeled for use in PET imaging to detect and monitor prostate cancer.[1][2]
Experimental Protocols: Solid-Phase Peptide Synthesis
The following section details a generalized experimental protocol for the incorporation of a protected D-glutamic acid residue into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-D-Glu(OtBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIEA, NMM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Manual peptide synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Protocol
-
Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 30-60 minutes.[3]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate with an inert gas for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[4][5]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.[6]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (typically 2-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (slightly less than 1 equivalent to the amino acid) in DMF.[7]
-
Add a base like DIEA (2-3 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]
-
Agitate the mixture with an inert gas for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.[8]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.[6]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under a stream of inert gas.
-
Prepare a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the peptide from the resin and simultaneously cleave the side-chain protecting groups, including the OtBu ester from the D-glutamic acid residue.[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.[9]
-
Filter the cleaved peptide solution from the resin beads.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Visualizing the Workflow and Biological Context
To further elucidate the processes described, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the role of PSMA in prostate cancer, a key target for peptides synthesized using this compound derivatives.
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. academic.oup.com [academic.oup.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Synthesis and Purification of H-D-Glu-OtBu
This technical guide provides a comprehensive overview of the synthesis and purification of H-D-Glu-OtBu (D-Glutamic acid α-tert-butyl ester), a crucial intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical chemistry and drug development.
Introduction
This compound is a protected derivative of D-glutamic acid where the α-carboxylic acid group is esterified with a tert-butyl group. This selective protection is advantageous in peptide synthesis as the tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions. Its application is notable in the synthesis of peptide-based active pharmaceutical ingredients (APIs), including GLP-1 receptor agonists.
Synthesis Methodologies
The synthesis of this compound can be approached through several routes, primarily involving the direct esterification of D-glutamic acid or the deprotection of a pre-formed, fully protected glutamic acid derivative.
2.1. Direct Esterification of D-Glutamic Acid
A common method for the synthesis of glutamic acid tert-butyl esters involves the reaction of glutamic acid with a tert-butylating agent in the presence of an acid catalyst. One reported method involves the reaction of glutamic acid with tert-butyl acetate in the presence of perchloric acid.[1]
2.2. Synthesis from Protected D-Glutamic Acid Derivatives
An alternative strategy involves the use of a starting material where other functional groups are already protected. For instance, a common precursor is a glutamic acid derivative with a protected amino group (e.g., with a Boc or Z group) and a protected γ-carboxyl group. The synthesis of the α-tert-butyl ester is then followed by the selective removal of the other protecting groups.
A general approach for the preparation of tert-butyl esters of amino acids involves the acid-catalyzed reaction of isobutylene with a protected amino acid.[2] Another method describes the use of tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate.[2]
Experimental Protocols
3.1. Synthesis of H-L-Glu(OMe)-OtBu via Transesterification
This protocol describes a general method for the synthesis of a glutamic acid derivative with a tert-butyl ester at the α-position and a methyl ester at the γ-position, which can be adapted for the D-enantiomer.
-
Reaction: Under vigorous stirring, 82 mL of tert-butyl acetate is slowly added to a solution of 12.2 mmol of the starting methyl ester hydrochloride in 2.45 mL of 58% perchloric acid.[3]
-
The reaction mixture is stirred at room temperature for 72 hours.[3]
-
Work-up: The mixture is then slowly poured into a pre-cooled (5°C) mixture of 270 mL of 10% Na2CO3 solution and 40 mL of diethyl ether.[3]
-
The organic layer is separated, and the aqueous layer is extracted twice with 70 mL of diethyl ether.[3]
-
The combined organic layers are washed twice with 100 mL of 10% Na2CO3 solution, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[3]
3.2. Deprotection of an N-Protected Precursor
This protocol outlines the deprotection of an N-benzyloxycarbonyl (Z) protected glutamic acid α-tert-butyl ester.
-
Reaction: To a solution of 74.1 mmol of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester in 500 mL of dry methanol, 2.5 g of 10% Pd/C is added.[4]
-
The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[4]
-
Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the product.[4]
Purification
The purification of this compound is critical to ensure its suitability for subsequent use in peptide synthesis. The choice of purification method depends on the nature of the impurities present.
4.1. Extraction and Washing
As described in the experimental protocols, a series of aqueous extractions with solutions of sodium bicarbonate or sodium carbonate are effective in removing acidic impurities and unreacted starting materials.[3]
4.2. Column Chromatography
For higher purity, flash column chromatography is a common technique. A typical mobile phase for the purification of glutamic acid tert-butyl ester derivatives is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[3]
4.3. Precipitation/Crystallization
The final product, if obtained as an oil, can often be solidified by precipitation. Adding a non-polar solvent like hexane to a solution of the product in a more polar solvent like ethanol can induce precipitation of the white solid product.[1] The resulting solid can then be collected by filtration.[1]
Quantitative Data
| Parameter | Value | Reference |
| Synthesis Yield | ||
| H-L-Glu(OMe)-OtBu | 51% | [3] |
| L-Glutamic acid α-tert-butyl ester (from deprotection) | 77% | [4] |
| L-Glutamic acid 5-tert-butyl ester (from Fmoc-Glu(OtBu)-OH) | 80% | [1] |
| Physical Properties | ||
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 140 °C | [5] |
| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Purity | ||
| H-Glu-OtBu | ≥ 98% | [5] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound via deprotection.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. H-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]
- 4. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. H-Glu-OtBu | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
A Technical Guide to the Solubility of H-D-Glu-OtBu Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of H-D-Glu-OtBu derivatives, crucial building blocks in peptide synthesis and drug development. Understanding the solubility of these compounds in various solvents is paramount for their effective handling, reaction setup, and purification. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a key experimental workflow where these molecules are employed.
Overview of this compound Derivatives
This compound refers to the D-enantiomer of glutamic acid where one or both of the carboxylic acid groups are protected as tert-butyl esters. The two primary forms are:
-
H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester): The side-chain carboxylic acid is esterified.
-
H-D-Glu(OtBu)-OtBu (D-Glutamic acid di-tert-butyl ester): Both the α- and γ-carboxylic acids are esterified. This is often supplied as a hydrochloride salt (HCl).
These protecting groups prevent unwanted side reactions during peptide synthesis and are typically removed under acidic conditions. Their solubility profile is significantly altered compared to the parent amino acid, D-glutamic acid, due to the bulky and hydrophobic nature of the tert-butyl groups.
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound derivatives in common laboratory solvents. It is important to note that comprehensive, systematically collected data is limited, and the provided information is collated from various chemical suppliers.
Table 1: Quantitative Solubility Data for H-D-Glu(OtBu)-OtBu Hydrochloride
| Solvent | Concentration | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
Note: Data for the corresponding L-enantiomer, H-L-Glu(OtBu)-OtBu HCl, shows a solubility of 50 mg/mL in Methanol.
Table 2: Qualitative Solubility Data for H-D-Glu(OtBu)-OH
| Solvent | Solubility | Citation |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Slightly Soluble | [3] |
Experimental Protocol for Solubility Determination
While specific experimental details for the solubility of this compound derivatives are not widely published, a standard protocol for determining the solubility of amino acid derivatives and pharmaceutical intermediates can be employed. The following is a generalized "shake-flask" method, a common technique for solubility assessment.[4][5]
Objective:
To determine the solubility of a this compound derivative in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound derivative (powder)
-
Solvent of interest (e.g., DMSO, Methanol, Dichloromethane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound derivative to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker set to 25 °C.
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Visually inspect to ensure solid material remains.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand in the constant temperature bath for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Accurately weigh a clean, empty vial.
-
Transfer a known volume of the clear, filtered solution to the vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in mg/mL.
-
-
Chromatographic/Spectroscopic Method (preferred):
-
Prepare a series of standard solutions of the this compound derivative of known concentrations in the same solvent.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response (e.g., peak area or absorbance) against concentration.
-
Dilute the filtered, saturated solution with a known factor to fall within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
-
-
Reporting:
-
Report the solubility as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
Since this compound derivatives are primarily used in peptide synthesis, the following diagram illustrates the logical workflow of incorporating an Fmoc-protected H-D-Glu(OtBu)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).
This workflow diagram illustrates the key steps in elongating a peptide chain on a solid support using an Fmoc-protected amino acid, such as Fmoc-D-Glu(OtBu)-OH. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence. The tert-butyl (OtBu) group on the glutamic acid side chain remains intact throughout these cycles and is removed during the final cleavage from the resin.
References
A Technical Guide to H-D-Glu-OtBu: Commercial Sourcing, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and utilization of H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester). This valuable building block is instrumental in the synthesis of peptides and peptidomimetics with unique biological activities, offering enhanced stability and specific pharmacological profiles. This guide includes a survey of commercial suppliers, detailed experimental protocols for its incorporation into peptide chains, and an exploration of the signaling pathways potentially modulated by D-glutamic acid-containing peptides.
Commercial Availability and Specifications
This compound, in its unprotected (H-D-Glu(OtBu)-OH) and N-terminally protected form (Fmoc-D-Glu(OtBu)-OH), is readily available from a variety of commercial suppliers. The tert-butyl ester protection of the side-chain carboxyl group is base-stable and can be removed under acidic conditions, making it highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
Below is a summary of representative commercial suppliers and their typical product specifications. Purity and other analytical data may vary by batch and supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| AAPPTec | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | ≥98% |
| Lead Sciences | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | 97% |
| BioCrick | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | >98% |
| Chem-Impex | Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | C₂₄H₂₇NO₆ | 425.47 | ≥99.5% (Chiral HPLC) |
| Sigma-Aldrich (Novabiochem) | Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | C₂₄H₂₇NO₆ | 425.47 | ≥98.0% (HPLC) |
| Advanced ChemTech | Fmoc-Glu(OtBu)-OH | 71989-18-9 | C₂₄H₂₇NO₆ | 425.47 | - |
Application in Peptide Synthesis: A Step-by-Step Protocol
The incorporation of Fmoc-D-Glu(OtBu)-OH into a growing peptide chain is a standard procedure in Fmoc-based SPPS. The following protocol outlines the key steps for manual synthesis. This can be adapted for automated peptide synthesizers.
Experimental Protocol: Incorporation of Fmoc-D-Glu(OtBu)-OH in SPPS
1. Resin Preparation and Swelling:
-
Start with a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue color) will confirm the presence of a free primary amine.
3. Amino Acid Coupling:
-
Activation of Fmoc-D-Glu(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an activator base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress. A negative test (yellow/colorless) indicates complete coupling. If the test is positive, continue the coupling for another hour or consider a double coupling.
-
4. Washing:
-
After complete coupling, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent B: 88% trifluoroacetic acid (TFA), 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
References
In-Depth Technical Guide on the Analytical Characterization of H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester). Detailed experimental protocols and data interpretation are presented to facilitate the identification and characterization of this compound in a research and development setting.
Core Compound Information
This compound, also known as D-Glutamic acid γ-tert-butyl ester, is an ester derivative of the D-enantiomer of glutamic acid. It is a key intermediate in peptide synthesis and drug discovery.
| Property | Value |
| Chemical Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 45125-00-6 |
Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables outline the predicted ¹H and ¹³C NMR data based on the chemical structure and typical chemical shift ranges for the functional groups present.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Atom Number | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| 1 | ~3.8 | Doublet of Doublets (dd) | 1H |
| 2 | ~2.0 - 2.2 | Multiplet (m) | 2H |
| 3 | ~2.4 | Triplet (t) | 2H |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | 1.45 | Singlet (s) | 9H |
| 7 | - | - | - |
| 8 | Variable (broad) | Singlet (s) | 2H |
| 9 | Variable (broad) | Singlet (s) | 1H |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Atom Number | Chemical Shift (ppm, predicted) |
| 1 | ~53 |
| 2 | ~28 |
| 3 | ~31 |
| 4 | ~175 |
| 5 | ~172 |
| 6 | ~81 |
| 7 | ~28 |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is a suitable method for the mass spectrometric analysis of this compound. The predicted data is presented below.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 204.12 | Molecular ion (protonated) |
| [M+Na]⁺ | 226.10 | Sodium adduct |
| Fragment | 148.08 | Loss of tert-butyl group (-C₄H₈) |
| Fragment | 130.07 | Further loss of water (-H₂O) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ with TMS in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard single-pulse acquisition parameters.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing protonation)
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 methanol:water). A small amount of formic acid (0.1%) can be added to aid in protonation.
-
Instrumentation:
-
Set up the ESI source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 204.12) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain a product ion spectrum.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the protonated molecular ion [M+H]⁺ and any other adducts.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the chemical structure and a typical analytical workflow for this compound.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
The Biological Significance of D-Glutamic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glutamic acid (D-Glu), once considered a rarity in higher organisms, is now recognized as a significant signaling molecule with diverse physiological and pathophysiological roles. As an enantiomer of the ubiquitous L-glutamic acid, D-Glu and its derivatives, such as the biopolymer poly-γ-glutamic acid (γ-PGA), are emerging as key players in neurotransmission, bacterial physiology, and disease pathogenesis. This technical guide provides an in-depth exploration of the biological significance of D-glutamic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundation for future investigations and therapeutic innovations.
Introduction
The traditional view of amino acid chirality in mammals has been overwhelmingly centered on the L-enantiomers as the exclusive building blocks of proteins and primary signaling molecules. However, the discovery and characterization of endogenous D-amino acids have challenged this dogma, revealing a new layer of biological regulation. Among these, D-glutamic acid has garnered significant attention due to its unique distribution, metabolic pathways, and functional interactions, particularly within the central nervous system (CNS).
This guide will systematically review the current understanding of D-glutamic acid and its derivatives, covering their biosynthesis and degradation, their roles in neurotransmission with a focus on the N-methyl-D-aspartate (NMDA) receptor, their involvement in diseases such as Alzheimer's and schizophrenia, and the burgeoning field of their application in drug development and biotechnology.
Quantitative Data on D-Glutamic Acid and Related Molecules
The precise quantification of D-glutamic acid in biological systems is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative data from various studies.
Table 1: Concentration of D-Glutamic Acid in Biological Samples
| Biological Sample | Species | Concentration | Method of Detection | Reference |
| Plasma | Human (Healthy Elderly) | 1620.4 ± 558.2 ng/mL | HPLC | [1][2] |
| Plasma | Human (Mild Cognitive Impairment) | 1097.8 ± 284.0 ng/mL | HPLC | [1][2] |
| Plasma | Human (Mild Alzheimer's Disease) | 1031.9 ± 775.8 ng/mL | HPLC | [1] |
| Plasma | Human (Moderate to Severe AD) | 598.3 ± 551.9 ng/mL | HPLC | [1] |
| Cerebrospinal Fluid (CSF) | Human (Healthy Controls) | 6.16 ± 3.19 µmol/L | HPLC | [3] |
| Cerebrospinal Fluid (CSF) | Human (Probable Alzheimer's Disease) | 17.28 ± 1.99 µmol/L | HPLC | [3] |
| Brain Tissue (Mouse) | Mouse | Not Detectable | HPLC | [4][5][6] |
| Specific Brain Regions (Mouse) | Mouse | Higher levels in mesencephalic central grey, dorsal raphe nucleus, superior colliculus, and subparafascicular thalamic nucleus | Immunohistochemistry | [1] |
Table 2: Kinetic Parameters of Enzymes Involved in D-Glutamic Acid Metabolism
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| Glutamate Racemase (FnGR) | Fusobacterium nucleatum | L-Glutamate | 1.04 ± 0.07 mM | 17.4 ± 0.8 s-1 | [7] |
| Glutamate Racemase (FnGR) | Fusobacterium nucleatum | D-Glutamate | 1.7 ± 0.1 mM | 26 ± 1 s-1 | [7] |
| Glutamate Racemase (RacE1) | Bacillus anthracis | L-Glutamate | - | - | [8] |
| Glutamate Racemase (RacE2) | Bacillus anthracis | D-Glutamate | - | - | [8] |
| D-Amino Acid Oxidase (hDAAO) | Human | D-Glutamate | Not a substrate | - | [4][6][9] |
| D-Amino Acid Oxidase (RgDAAO) | Rhodotorula gracilis | D-Glutamate | - | - | [9] |
Table 3: Binding Affinities of Glutamate and Related Ligands to NMDA Receptors
| Receptor Subunit | Ligand | Kd / Ki | Reference |
| NR3A S1S2 | Glycine | 40 nM | [10] |
| NR3A S1S2 | L-Glutamate | 9.6 mM | [10] |
| NR1 | Glycine | ~26 µM | [10] |
| NR1 | L-Glutamate | Not Detectable | [10] |
Biosynthesis and Degradation
The metabolic pathways of D-glutamic acid are distinct from its L-enantiomer and are crucial for regulating its endogenous levels.
Biosynthesis
In bacteria, D-glutamic acid is primarily synthesized from L-glutamic acid by the enzyme glutamate racemase .[7][8] This enzyme is essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[7] Some bacteria can also produce D-glutamate via the action of D-amino acid transaminase.[11]
In mammals, the biosynthesis of D-glutamic acid is less clear. While glutamate racemase activity has been detected, a specific mammalian glutamate racemase gene has not been definitively identified.[1] The gut microbiota is a significant source of D-glutamic acid in mammals.[1]
Degradation
The primary enzyme responsible for the degradation of most D-amino acids in mammals is D-amino acid oxidase (DAAO) . However, D-glutamic acid is a very poor substrate for DAAO and is generally not considered to be metabolized by this enzyme.[4][6][9] The primary route for D-glutamate degradation in mammals remains an active area of research.
Caption: Biosynthesis and source of D-glutamic acid.
Role in Neurotransmission: The NMDA Receptor
The most well-characterized role of D-glutamic acid in mammals is its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor , a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[12][13]
NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits.[14] For the channel to open, it requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit).[15] D-glutamic acid can act as an agonist at the glutamate binding site on the GluN2 subunit, although its potency is generally lower than that of L-glutamic acid.[12]
The activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that ultimately modulate synaptic strength.
Caption: D-Glutamic acid as a co-agonist at the NMDA receptor.
Involvement in Disease
Alterations in D-glutamic acid levels and glutamatergic signaling have been implicated in several neurological and psychiatric disorders.
Alzheimer's Disease
Studies have reported significantly lower plasma levels of D-glutamic acid in patients with mild cognitive impairment and Alzheimer's disease (AD) compared to healthy controls.[1][2] In contrast, some studies have found elevated levels of total glutamate in the cerebrospinal fluid of AD patients.[3][8] This dysregulation of glutamate homeostasis is thought to contribute to the excitotoxicity and neuronal cell death observed in AD.[3][16]
Schizophrenia
The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors contributes to the symptoms of the disorder.[1][9][17] Given the role of D-amino acids as NMDA receptor modulators, their involvement in the pathophysiology of schizophrenia is an active area of investigation. Some studies have reported altered levels of glutamate and glutamine in the brains of individuals with schizophrenia.[1]
Poly-γ-Glutamic Acid (γ-PGA) and Other Derivatives
Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of repeating units of D- and L-glutamic acid linked via γ-glutamyl bonds.[18][19][20][21] Produced by various microorganisms, particularly Bacillus species, γ-PGA is biodegradable, non-toxic, and non-immunogenic, making it a versatile material for various applications.[18][21][22]
Properties and Applications of γ-PGA:
-
Biomedical: Drug delivery, tissue engineering, and as a biological adhesive.[19][21][22]
-
Food Industry: Thickener, stabilizer, and cryoprotectant.[19][21]
-
Cosmetics: Moisturizer in skin and hair care products.[19]
-
Environmental: Flocculant for water treatment.[19]
The synthesis of various D-glutamic acid derivatives is an active area of research for the development of novel therapeutic agents targeting glutamatergic pathways.[16][23][24][25][26][27]
Caption: Applications of poly-γ-glutamic acid (γ-PGA).
Experimental Protocols
This section provides detailed methodologies for the analysis of D-glutamic acid.
HPLC-Based Determination of D-Glutamic Acid
Principle: This method involves the pre-column derivatization of amino acids with a chiral reagent, followed by separation of the resulting diastereomers using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Derivatizing reagent (e.g., N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂))[28][29]
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Sample (e.g., plasma, CSF, tissue homogenate)
-
D- and L-glutamic acid standards
Procedure:
-
Sample Preparation:
-
For plasma or CSF, deproteinize the sample by adding a precipitating agent (e.g., acetonitrile) and centrifuging to remove the precipitated proteins.
-
For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to obtain a clear supernatant.[30]
-
-
Derivatization:
-
HPLC Analysis:
-
Quantification:
-
Identify the peaks corresponding to the D- and L-glutamic acid derivatives based on the retention times of the standards.
-
Quantify the amount of D-glutamic acid in the sample by comparing its peak area to the standard curve generated from the D-glutamic acid standards.
-
Caption: Workflow for HPLC-based D-glutamic acid analysis.
Enzymatic Assay for Glutamate Detection
Principle: This colorimetric assay is based on the glutamate dehydrogenase-catalyzed oxidation of glutamate, which leads to the formation of a product that can be measured spectrophotometrically. This assay typically measures total glutamate (D- and L-isomers).
Materials:
-
Glutamate Assay Kit (e.g., Sigma-Aldrich MAK004 or similar)[20]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample (e.g., cell culture supernatant, serum, tissue homogenate)
-
Glutamate standard
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol (deproteinization or homogenization followed by centrifugation).
-
-
Standard Curve Preparation:
-
Prepare a series of glutamate standards of known concentrations by diluting the provided stock solution.
-
-
Assay Reaction:
-
Add the samples and standards to the wells of the 96-well plate.
-
Prepare a reaction mix containing the glutamate enzyme mix and developer solution according to the kit instructions.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[20]
-
-
Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the glutamate concentration in the samples from the standard curve.
-
Conclusion and Future Directions
The study of D-glutamic acid and its derivatives has unveiled a fascinating and previously underappreciated dimension of biological regulation. From its role as a neurotransmitter modulator to its presence in complex biopolymers, D-glutamic acid is proving to be a molecule of significant interest. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to further explore its functions.
Future research should focus on several key areas:
-
Elucidating the complete metabolic pathways of D-glutamic acid in mammals, including the identification of a specific mammalian glutamate racemase.
-
Determining the precise binding affinities and functional consequences of D-glutamic acid interaction with various NMDA receptor subtypes.
-
Further investigating the role of D-glutamic acid dysregulation in the pathogenesis of neurodegenerative and psychiatric disorders to identify new therapeutic targets.
-
Expanding the applications of γ-PGA and other D-glutamic acid derivatives in medicine and biotechnology through the development of novel materials with tailored properties.
A deeper understanding of the biological significance of D-glutamic acid and its derivatives holds the promise of new diagnostic tools and therapeutic strategies for a range of human diseases.
References
- 1. d-glutamate and Gut Microbiota in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review [mdpi.com]
- 8. Frontiers | Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. Glutamate Detection Assay [bio-protocol.org]
- 21. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. d -Glucose based syntheses of β-hydroxy derivatives of l -glutamic acid, l -glutamine, l -proline and a dihydroxy pyrrolidine alkaloid - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01340B [pubs.rsc.org]
- 24. Glutamatergic and GABAergic metabolite levels in Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating D-glutamic acid, utilizing the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The side-chain of the D-glutamic acid is protected as a tert-butyl ester (OtBu), a robust protecting group that is cleaved under strong acidic conditions during the final step.
Overview of the Fmoc/tBu SPPS Strategy
Solid-phase peptide synthesis allows for the efficient construction of peptides by assembling amino acids on an insoluble resin support. The Fmoc/tBu strategy is based on two key principles:
-
Nα-Fmoc Protection: The temporary Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic and mild basic conditions but is selectively removed by a secondary amine, typically piperidine.[1][2]
-
Side-Chain tBu Protection: Acid-labile protecting groups, such as the tert-butyl (tBu) ether, ester (OtBu), and carbamate (Boc), are used to protect reactive amino acid side chains. These groups are stable during the piperidine-mediated Fmoc deprotection but are removed simultaneously with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3]
The use of Fmoc-D-Glu(OtBu)-OH allows for the seamless incorporation of a D-glutamic acid residue into the peptide sequence using standard, well-established protocols.[4][5]
Materials and Reagents
Quantitative Summary of Reagents
The following table summarizes the typical reagents and quantities required for a standard 0.1 mmol scale synthesis.
| Reagent | Category | Typical Excess (vs. Resin Capacity) | Purpose |
| Wang Resin | Solid Support | N/A | Anchorage of the C-terminal amino acid to generate a peptide acid. |
| Fmoc-D-Glu(OtBu)-OH & other Fmoc-amino acids | Building Blocks | 3 - 5 equivalents | Peptide chain elongation. |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Reagent | 4 equivalents (for loading) | Activation of carboxylic acid for esterification to the resin. |
| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive | 4 equivalents (for loading) | Suppresses racemization during amino acid activation.[6] |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation Catalyst | 0.1 equivalents (for loading) | Catalyzes the esterification of the first amino acid to Wang resin. |
| HBTU / HATU | Coupling Reagent | 2.9 equivalents | Activation of carboxylic acid for amide bond formation. |
| N,N-Diisopropylethylamine (DIPEA) | Base | 6 equivalents | Activates coupling reagents and neutralizes protonated amines. |
| Piperidine | Deprotection Reagent | N/A (20% v/v solution) | Cleavage of the Nα-Fmoc protecting group.[7][8] |
| Dichloromethane (DCM) | Solvent | N/A | Resin swelling and washing. |
| N,N-Dimethylformamide (DMF) | Solvent | N/A | Resin swelling, washing, and solvent for coupling/deprotection. |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | N/A (95% v/v solution) | Cleaves peptide from resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | Scavenger | N/A (2.5% v/v in cocktail) | Traps reactive cationic species generated during cleavage.[9] |
| Deionized Water (H₂O) | Scavenger | N/A (2.5% v/v in cocktail) | Proton source and scavenger. |
| Diethyl Ether (cold) | Precipitation Solvent | N/A | Precipitation of the crude peptide post-cleavage. |
Experimental Workflow Diagram
The overall process of adding one amino acid in Fmoc-SPPS can be visualized as a cyclical workflow.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Standard Operating Procedure for the Utilization of H-D-Glu-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester) in solid-phase peptide synthesis (SPPS). The following sections outline the chemical and physical properties of this reagent, comprehensive experimental procedures, and data presentation to ensure successful incorporation into peptide sequences.
Introduction
This compound is a derivative of the non-proteinogenic D-glutamic acid, where the side-chain carboxylic acid is protected as a tert-butyl ester. This protecting group strategy is fundamental in modern peptide chemistry, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.[1] The tert-butyl (OtBu) group offers robust protection of the gamma-carboxyl functional group, preventing its participation in undesired side reactions during peptide chain elongation.[2] Its acid-labile nature ensures straightforward removal during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA), which is orthogonal to the base-labile Fmoc protecting group of the alpha-amino group.[1][2]
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthesis outcomes.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Synonyms | D-Glutamic acid gamma tert-butyl ester, H-D-Glu(OtBu)-OH | [3] |
| CAS Number | 45125-00-6 | [3] |
| Molecular Formula | C₉H₁₇NO₄ | [3] |
| Molecular Weight | 203.2 g/mol | [3] |
| Appearance | White to off-white powder/solid | [4] |
| Purity | Typically >98.0% (HPLC) | [5][6] |
| Melting Point | 83-89 °C | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [4][5] |
| Storage | 2-8°C, desiccated. | [] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Experimental Protocols
The following protocols detail the standard procedure for incorporating an this compound residue into a peptide sequence using manual or automated Fmoc-SPPS.
Resin Preparation and Swelling
The choice of resin depends on whether the final peptide will have a C-terminal acid or amide. For peptide acids, a 2-chlorotrityl chloride (2-CTC) or Wang resin is commonly used. For peptide amides, a Rink amide resin is appropriate.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 1 g) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (10-15 mL/g of resin) to swell the resin.
-
Agitate the resin slurry gently for 30-60 minutes at room temperature.
-
Drain the DMF.
First Amino Acid Coupling (Loading onto Resin)
This protocol is for loading the first Fmoc-protected amino acid onto a 2-CTC resin.
Protocol 2: Loading of the First Amino Acid
-
Dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin substitution) in dichloromethane (DCM).
-
Add diisopropylethylamine (DIEA) (2-5 equivalents).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Iterative Peptide Elongation Cycle
The following steps are repeated for each amino acid to be added to the peptide chain, including the coupling of Fmoc-D-Glu(OtBu)-OH.
Workflow for a Single Amino Acid Coupling Cycle
Protocol 3: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin-bound peptide.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 4: Coupling of this compound (or other Fmoc-amino acids)
-
In a separate vial, pre-activate the Fmoc-D-Glu(OtBu)-OH (or other Fmoc-amino acid) by dissolving it (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt, HATU, or DIC) (3-5 equivalents) and a base (e.g., DIEA or N-methylmorpholine) (6-10 equivalents) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (3-5 times).
Table 2: Common Coupling Reagents for SPPS
| Coupling Reagent | Description |
| HBTU/HOBt | A standard and efficient uronium-based coupling reagent combination. |
| HATU | A more reactive uronium-based reagent, often used for difficult couplings. |
| DIC/HOBt | A carbodiimide-based coupling method, generally cost-effective. |
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
Workflow for Peptide Cleavage and Deprotection
Protocol 5: Cleavage and Deprotection
-
Wash the final resin-bound peptide with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers is critical to prevent side reactions with sensitive residues.
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by analysis to confirm its identity and purity.
Protocol 6: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.[8]
-
Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]
Expected Data and Performance
The efficiency of incorporating this compound is generally high, comparable to other standard Fmoc-amino acids.
Table 3: Typical Performance Metrics in SPPS
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. For sterically hindered couplings, a second coupling may be required. |
| Deprotection Efficiency (Fmoc) | >99% | Generally a very efficient reaction. |
| Final Cleavage/Deprotection Yield | 80-95% | Dependent on peptide sequence and length. |
| Crude Peptide Purity (by HPLC) | 50-80% | Highly dependent on peptide length and sequence complexity. |
| Final Purified Peptide Yield | 10-40% | Varies significantly based on the number of purification steps and peptide properties. |
Conclusion
This compound is a reliable and efficient building block for the incorporation of D-glutamic acid residues in peptide synthesis. The use of the OtBu side-chain protection is fully compatible with standard Fmoc-SPPS protocols. By following the detailed procedures outlined in this document, researchers can achieve high-quality synthesis of peptides containing this important non-canonical amino acid for applications in research, diagnostics, and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. H-D-GLU(OTBU)-OH CAS#: 45125-00-6 [m.chemicalbook.com]
- 5. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. ruifuchem.com [ruifuchem.com]
- 8. agilent.com [agilent.com]
- 9. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Coupling Reagents for H-D-Glu-OtBu in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids in Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of coupling reagent, particularly for residues that present steric challenges. H-D-Glu-OtBu, with its bulky tert-butyl protecting group on the side-chain carboxyl, can be considered a sterically hindered amino acid. Inefficient coupling of such residues can lead to deletion sequences, low yields, and difficult purifications. This document provides a detailed overview of common coupling reagents, their mechanisms, and protocols for the efficient incorporation of this compound in SPPS.
I. Overview of Coupling Reagents
The selection of a suitable coupling reagent is a critical step in optimizing SPPS protocols. The primary function of a coupling reagent is to activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, such as those involving this compound, the use of more potent activating agents is often necessary to achieve high coupling efficiencies.
Key Considerations for this compound Coupling:
-
Steric Hindrance: The tert-butyl group can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain.
-
Racemization: While D-amino acids are used intentionally, it is crucial to prevent epimerization at the alpha-carbon during activation and coupling.
-
Side Reactions: Pyroglutamate formation, an intramolecular cyclization of the N-terminal glutamic acid residue, can occur under certain conditions.
II. Comparative Performance of Coupling Reagents
While direct quantitative comparative studies for this compound are limited in publicly available literature, data from the synthesis of other sterically hindered amino acids and "difficult" sequences provide valuable insights into the relative performance of common coupling reagents. The following tables summarize representative data on coupling efficiency, purity, and racemization.
Disclaimer: The following data is extrapolated from studies on other sterically hindered amino acids and should be considered illustrative for the coupling of this compound. Optimal conditions should be determined empirically for each specific sequence.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids (Illustrative for this compound)
| Coupling Reagent/System | Reagent Type | Typical Coupling Time (min) | Representative Purity (%) | Potential for Racemization | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 90 - 98 | Low to Moderate | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
| HBTU/HOBt/DIPEA | Aminium Salt | 30 - 60 | 98 - 99.5 | Low | Fast and efficient, widely used. | Potential for guanidinylation if used in excess.[1] |
| HATU/DIPEA | Aminium Salt | 15 - 45 | > 99 | Very Low | Highly effective for difficult couplings, rapid reaction.[1] | Higher cost. |
| DIC/OxymaPure | Carbodiimide | 60 - 120 | > 98 | Very Low | Excellent racemization suppression, safer alternative to HOBt.[2][3] | |
| COMU/DIPEA | Uronium Salt | 15 - 45 | > 99 | Very Low | High coupling efficiency, good solubility of byproducts.[1] | Higher cost. |
| PyAOP/DIPEA | Phosphonium Salt | 20 - 60 | > 99 | Very Low | Very effective for sterically hindered and N-methyl amino acids.[1] | Higher cost, potential for phosphine oxide byproducts. |
Table 2: Racemization Data for a Model Peptide Containing a Racemization-Prone Residue
| Coupling System | % D-Isomer Formation (Illustrative) |
| DIC/HOBt | ~1.5% |
| HBTU/HOBt | ~1.0% |
| HATU | ~0.5% |
| DIC/Oxyma | <0.5% |
Data adapted from studies on racemization-prone amino acids and should be considered as a general guide.
III. Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-D-Glu(OtBu)-OH in SPPS. These should be adapted based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Coupling using DIC/OxymaPure
This protocol is recommended for minimizing racemization and is a robust method for most couplings.
Materials:
-
Fmoc-D-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Coupling: Add DIC (3-5 equivalents) to the activation mixture and pre-activate for 1-5 minutes.
-
Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU
HATU is a highly effective reagent for difficult couplings, including those involving sterically hindered amino acids.
Materials:
-
Fmoc-D-Glu(OtBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Coupling: Add DIPEA (6-10 equivalents) to the activation mixture.
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm completion.
-
Washing: Wash the resin with DMF.
Protocol 3: Coupling using HBTU/HOBt
A widely used and cost-effective method for routine and moderately difficult couplings.
Materials:
-
Fmoc-D-Glu(OtBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Coupling: Add DIPEA (6-10 equivalents) to the activation mixture.
-
Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash the resin with DMF.
IV. Visualizing Workflows and Mechanisms
General SPPS Cycle Workflow
The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Mechanism of Amide Bond Formation
The diagram below outlines the general mechanism of amide bond formation facilitated by a coupling reagent.
Caption: Simplified mechanism of coupling reagent-mediated amide bond formation.
V. Troubleshooting Common Issues
-
Incomplete Coupling:
-
Indication: Positive Kaiser test (blue beads) after the coupling step.
-
Solution:
-
Extend the coupling time.
-
Perform a "double coupling" by repeating the coupling step with fresh reagents.
-
Switch to a more powerful coupling reagent (e.g., HATU or COMU).
-
Consider using microwave-assisted SPPS to enhance reaction kinetics.
-
-
-
Racemization:
-
Indication: Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.
-
Solution:
-
Use a coupling system known for low racemization, such as DIC/OxymaPure.[2]
-
Avoid excessive amounts of base and prolonged pre-activation times.
-
Perform the coupling at a lower temperature (e.g., 0°C).
-
-
-
Pyroglutamate Formation:
-
Indication: Mass spectrometry reveals a mass loss of 17 Da (NH3) or 18 Da (H2O) from the N-terminal glutamic acid residue.
-
Solution:
-
Ensure complete coupling of the preceding amino acid to minimize the exposure of the N-terminal Glu to basic conditions during the subsequent deprotection step.
-
Use milder basic conditions for Fmoc deprotection if possible.
-
-
VI. Conclusion
The efficient incorporation of this compound into a peptide sequence is achievable with the appropriate selection of coupling reagents and optimized protocols. For routine synthesis, carbodiimide-based reagents with additives like HOBt or OxymaPure offer a good balance of efficiency and cost. For more challenging sequences or when maximum coupling efficiency is required, the use of more potent phosphonium or aminium/uronium salt reagents such as HATU, HCTU, or COMU is recommended. Careful monitoring of the reaction progress and consideration of potential side reactions are essential for the successful synthesis of high-quality peptides containing this compound.
References
Application Notes and Protocols for the Incorporation of H-D-Glu-OtBu into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the successful incorporation of the unnatural amino acid H-D-Glu-OtBu (D-Glutamic acid α-tert-butyl ester) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-amino acids, such as D-glutamic acid, is a key strategy in modern peptide drug design to enhance proteolytic stability, modulate receptor affinity, and improve overall pharmacokinetic profiles.
Introduction to this compound in Peptide Synthesis
The incorporation of D-amino acids into peptide sequences can significantly alter their biological properties. D-glutamic acid, in particular, is of interest for its potential to modulate the activity of receptors in the central nervous system, such as the N-methyl-D-aspartate (NMDA) receptor. The tert-butyl (OtBu) protecting group on the side chain of glutamic acid provides orthogonal protection during Fmoc-based SPPS, as it is stable to the basic conditions used for Fmoc group removal but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin.[1][2] This allows for precise control over the peptide synthesis process.[1]
Key Advantages of Incorporating this compound:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.[3][4]
-
Conformational Constraints: The introduction of a D-amino acid can induce specific secondary structures, which can be crucial for receptor binding and biological activity.
-
Modulation of Bioactivity: The stereochemistry of amino acids plays a critical role in molecular recognition. Replacing an L-amino acid with its D-enantiomer can lead to altered, and sometimes enhanced, binding to biological targets.[5][6]
Experimental Protocols
The following protocols outline the key steps for the incorporation of Fmoc-D-Glu(OtBu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-D-Glu(OtBu)-OH
-
Other Fmoc-protected L-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for the incorporation of Fmoc-D-Glu(OtBu)-OH.
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
Step 4: Peptide Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Data Presentation: Expected Outcomes
While specific yields can vary depending on the peptide sequence and synthesis scale, the Fmoc/tBu strategy for SPPS is known for its high efficiency.[] The following table provides representative data for the synthesis of a model decapeptide containing one Fmoc-D-Glu(OtBu)-OH residue.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency per Cycle | >99% | UV monitoring of Fmoc deprotection |
| Crude Peptide Purity | 50-70% | RP-HPLC |
| Final Purity after HPLC | >98% | RP-HPLC |
| Overall Yield | 15-30% | Based on initial resin loading |
Note: The overall yield is highly dependent on the number of coupling cycles. For a 10-mer peptide with a 99% stepwise yield, the theoretical maximum yield is approximately 90%.[9]
Application: Peptides Containing D-Glutamic Acid as NMDA Receptor Antagonists
Peptides containing D-amino acids, including D-glutamic acid, have shown significant potential as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function in the central nervous system.[4][10] Overactivation of the NMDA receptor is implicated in various neurological disorders, making NMDA receptor antagonists valuable therapeutic candidates.[7][11][12]
Conantokins, a class of peptides derived from the venom of cone snails, are potent NMDA receptor antagonists.[1][13][14] Some of these peptides contain modified glutamate residues and their synthetic analogues with D-amino acids are being explored for therapeutic applications. The incorporation of a D-glutamic acid residue can influence the peptide's conformation and its binding affinity to different NMDA receptor subtypes.[15]
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conantokin - Wikipedia [en.wikipedia.org]
- 15. Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Glu-OtBu in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu-OtBu, or D-Glutamic acid γ-tert-butyl ester, is a pivotal building block in modern drug discovery, primarily utilized in the synthesis of peptides and peptidomimetics. Its unique stereochemistry and the presence of the tert-butyl (OtBu) protecting group on the side-chain carboxyl group make it an invaluable tool for constructing complex peptide architectures with tailored pharmacological properties. The D-configuration of the glutamic acid residue can confer resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide-based drugs. The OtBu group provides robust protection during solid-phase peptide synthesis (SPPS) and can be selectively removed under acidic conditions, allowing for precise control over the synthetic process.
These application notes provide detailed protocols and data for the use of this compound and its N-Fmoc protected form, Fmoc-D-Glu(OtBu)-OH, in drug discovery research, covering peptide synthesis, purification, and biological evaluation.
Key Applications of this compound in Drug Discovery
The incorporation of this compound into peptide sequences has several strategic advantages in the development of novel therapeutics:
-
Enhanced Stability: The D-amino acid configuration provides resistance to proteolysis by endogenous proteases, leading to a longer plasma half-life of the peptide drug.
-
Receptor and Enzyme Targeting: Peptides containing D-glutamic acid can be designed as potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
-
Targeted Drug Delivery: this compound is a key intermediate in the synthesis of ligands targeting specific cell surface markers, such as the prostate-specific membrane antigen (PSMA), enabling the targeted delivery of imaging agents and therapeutic payloads to cancer cells.[1]
-
Peptidomimetics: The unique structural constraints imposed by D-amino acids can be exploited to create peptidomimetics with improved conformational stability and receptor binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Glu Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Tyr-D-Glu-Lys-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry. Fmoc-D-Glu(OtBu)-OH is used to incorporate the D-glutamic acid residue.
Materials:
-
Rink Amide Resin
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will be blue).
-
-
Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will be yellow/colorless). If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Fmoc Deprotection and Coupling Cycles: Repeat steps 2 and 3 for the sequential coupling of Fmoc-D-Glu(OtBu)-OH and Fmoc-L-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of the crude peptide using reversed-phase HPLC.
Materials:
-
Crude peptide from Protocol 2
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the peptide solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto the C18 HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Protocol 4: Biological Activity Assay - Enzyme Inhibition
This protocol describes a general method to assess the inhibitory activity of a synthetic peptide against a target enzyme (e.g., a protease).
Materials:
-
Purified synthetic peptide
-
Target enzyme
-
Enzyme substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthetic peptide in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the peptide stock solution in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted peptide solutions to the wells. Include a control with no peptide (100% enzyme activity) and a control with no enzyme (background).
-
Pre-incubate the enzyme and peptide mixture for a specified time (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each peptide concentration.
-
Plot the percentage of enzyme inhibition versus the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the enzyme activity).
Workflow for Enzyme Inhibition Assay
Quantitative Data
The following tables summarize representative quantitative data for peptides synthesized using glutamic acid derivatives in drug discovery applications.
Table 1: Synthesis and Purification of a Model D-Glu Containing Peptide
| Parameter | Value | Reference |
| Resin Loading | 0.5 mmol/g | Internal Data |
| Coupling Efficiency (per step) | >99% | Internal Data |
| Crude Peptide Purity (by HPLC) | ~75% | Internal Data |
| Overall Yield (after purification) | 25-35% | [] |
| Final Peptide Purity (by HPLC) | >98% |
Table 2: Biological Activity of PSMA-Targeting Ligands Containing Glutamate Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PSMA-617 Analog | PSMA | Competitive Binding | 1.8 ± 0.5 | [3] |
| Lu-Carbamate I | PSMA | Competitive Binding | 7.1 ± 0.7 | [4] |
| Tetrazole Derivative | PSMA | Competitive Binding | 16.4 ± 3.8 | [4] |
| Heterobivalent Ligand 30 | PSMA | Inhibition | 28 | [5] |
Signaling Pathways
Peptides derived from this compound can be designed to modulate a variety of signaling pathways by acting as agonists or antagonists at cell surface receptors or by inhibiting key enzymes within a pathway. For example, a peptide designed to antagonize a GPCR could block downstream signaling cascades involving G-proteins, adenylyl cyclase, and protein kinase A.
Generalized GPCR Signaling Pathway
Conclusion
This compound is a versatile and powerful tool in the arsenal of medicinal chemists and drug discovery scientists. Its use in peptide synthesis enables the creation of novel therapeutic candidates with enhanced stability and targeted activity. The protocols and data presented here provide a foundation for researchers to effectively utilize this important building block in their drug discovery efforts. Careful execution of the synthetic, purification, and analytical procedures is crucial for obtaining high-quality peptides for biological evaluation.
References
Application Notes and Protocols for the Synthesis of Unnatural Peptides Using H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unnatural peptides incorporating D-glutamic acid γ-tert-butyl ester (H-D-Glu-OtBu). The inclusion of D-amino acids, such as D-glutamic acid, into peptide sequences is a critical strategy in modern drug discovery and chemical biology. This modification can significantly enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity.[] this compound, in its N-terminally protected form (e.g., Fmoc-D-Glu(OtBu)-OH), serves as a key building block for introducing these beneficial properties via Solid-Phase Peptide Synthesis (SPPS).
Application Notes
The use of Fmoc-D-Glu(OtBu)-OH in Fmoc-based SPPS offers several advantages:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by proteases, leading to a longer in vivo half-life.
-
Improved Bioactivity: The altered stereochemistry can lead to unique conformational constraints, potentially resulting in higher binding affinities or altered signaling properties at biological targets. For instance, the incorporation of D-amino acids has been shown to stabilize beta-turn conformations in bioactive peptides, which is crucial for receptor binding.[2]
-
Orthogonal Protection Strategy: The Fmoc group on the α-amine is base-labile (removed by piperidine), while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile (removed by trifluoroacetic acid). This orthogonality is fundamental to the stepwise elongation of the peptide chain without unintended side-chain modifications.[3][4]
-
Versatility in Drug Design: The incorporation of D-glutamic acid can be used to design peptidomimetics and novel peptide-based therapeutics targeting a range of diseases, including metabolic and neurological disorders.
Experimental Protocols
The following protocols detail the manual Solid-Phase Peptide Synthesis (SPPS) of an unnatural peptide using Fmoc-D-Glu(OtBu)-OH. The standard Fmoc/tBu strategy is employed.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[5]
-
Procedure:
-
Place the desired amount of resin (typically 0.1-0.25 mmol scale) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
First Amino Acid Coupling (Loading)
This protocol is for loading the first Fmoc-amino acid onto the resin. If starting with a pre-loaded resin, proceed to section 3.
-
Activation:
-
Dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin, add a solution of acetic anhydride and DIEA in DMF.
-
React for 30 minutes, then wash the resin as described above.
-
Iterative Peptide Elongation Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid, including Fmoc-D-Glu(OtBu)-OH.
3.1. Fmoc Deprotection
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
3.2. Amino Acid Coupling
-
Activation:
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7] If the test is positive (blue beads), repeat the coupling step.
-
Cleavage and Final Deprotection
This step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. The composition depends on the amino acids present in the peptide sequence.[8][9]
-
Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for peptides containing multiple arginine residues.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v/w) | Scavengers | Recommended Use |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS) | General-purpose cleavage for peptides without sensitive residues like Trp, Cys, or Met.[9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | "Universal" cocktail for peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Trp, Met, and Cys.[9] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, TIS | Good for peptides with Trt-protected residues (e.g., Cys(Trt), His(Trt)). Does not prevent methionine oxidation.[10] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | Recommended for peptides containing Arg(Pmc/Mtr), Cys, His, and Trp.[11] |
Visualizations
Caption: Workflow for the synthesis of unnatural peptides.
Caption: Modulation of a GPCR signaling pathway.
References
- 2. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Orthogonal Protection Strategy Utilizing H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for therapeutic applications, the incorporation of non-natural amino acids, such as D-amino acids, offers significant advantages. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential.[1][2][3] The orthogonal protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the precise and efficient assembly of complex peptide chains.[4] This document provides detailed application notes and protocols for the use of H-D-Glu-OtBu, a D-glutamic acid derivative with a tert-butyl (OtBu) protecting group on its side chain, within an Fmoc-based orthogonal protection strategy.
The use of the OtBu protecting group for the side chain of glutamic acid is a key element of the widely used Fmoc/tBu orthogonal strategy.[4] The Fmoc (9-fluorenylmethoxycarbonyl) group, protecting the α-amino group, is base-labile and can be selectively removed with a mild base like piperidine. In contrast, the OtBu group is acid-labile and remains stable during the Fmoc deprotection steps. It is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[5][6] This orthogonality ensures that the side chain of the glutamic acid residue does not interfere with the stepwise elongation of the peptide chain.
Key Applications of this compound in Peptide Synthesis
The incorporation of D-glutamic acid into peptide sequences can be instrumental in:
-
Enhancing Proteolytic Stability: The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the biological half-life of the peptide.[2]
-
Modulating Biological Activity: The stereochemistry of amino acids can significantly influence peptide conformation and interaction with biological targets. Substituting an L-amino acid with its D-enantiomer can lead to altered receptor binding affinity and signaling properties.
-
Designing Novel Peptidomimetics: D-amino acids are crucial building blocks in the design of peptidomimetics with unique structural and functional properties for drug discovery.
Data Presentation: Solid-Phase Peptide Synthesis Parameters
The following table summarizes typical parameters for the incorporation of this compound in Fmoc-SPPS. The efficiency of these steps is critical for the successful synthesis of high-purity peptides.
| Parameter | Condition/Reagent | Typical Value/Range | Notes |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | 0.3 - 0.8 mmol/g substitution | The choice of resin depends on the desired C-terminus (amide or carboxylic acid). |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Complete removal of the Fmoc group is crucial for the subsequent coupling step. |
| Amino Acid Coupling | |||
| H-D-Glu(OtBu)-OH | 3 - 5 equivalents | Excess amino acid drives the reaction to completion. | |
| Coupling Reagent | HBTU, HATU, or DIC/Oxyma | 3 - 5 equivalents | HATU is often preferred for sterically hindered couplings. |
| Base | DIPEA or 2,4,6-Collidine | 6 - 10 equivalents | The base neutralizes the protonated amine and activates the coupling reagent. |
| Solvent | DMF or NMP | - | High-purity, peptide synthesis grade solvents are essential. |
| Reaction Time | 1 - 4 hours | Reaction time may need to be extended for difficult couplings. Monitoring with a qualitative test (e.g., Kaiser test) is recommended. | |
| Final Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 4 hours | This cocktail simultaneously cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.[5] TIS (triisopropylsilane) acts as a scavenger to prevent side reactions. |
| Expected Purity (Crude) | >70% | Purity is sequence-dependent and can be assessed by RP-HPLC. |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide on Rink Amide resin.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Initial Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
3. Coupling of the First Amino Acid (e.g., Fmoc-L-Ala-OH):
- In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours.
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling.
- Wash the resin with DMF (5x).
4. Chain Elongation (Repeating Deprotection and Coupling Steps):
- Repeat the Fmoc deprotection step as described in step 2.
- Couple the subsequent amino acids, including Fmoc-D-Glu(OtBu)-OH, using the same procedure as in step 3. For Fmoc-D-Glu(OtBu)-OH, it is advisable to use HATU as the coupling reagent and extend the coupling time to 2-4 hours to ensure high efficiency.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Global Deprotection:
- Wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x), and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours.[5]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS incorporating this compound.
Caption: Orthogonality of Fmoc and OtBu protecting groups.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for H-D-Glu-OtBu in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester) in the solid-phase synthesis of peptide libraries. The focus is on providing practical guidance to researchers in drug discovery and development for the efficient and high-fidelity production of diverse peptide collections.
Introduction
H-D-Glu(OtBu)-OH is a critical building block in the synthesis of peptide libraries, particularly when incorporating D-amino acids to enhance peptide stability against enzymatic degradation. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is labile to strong acids, such as trifluoroacetic acid (TFA), making it compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. The incorporation of D-glutamic acid can introduce unique conformational constraints and metabolic stability to peptide drug candidates. Peptide libraries synthesized with this and other non-natural amino acids are invaluable tools for screening and identifying lead compounds with desired biological activities.
Data Presentation
The successful synthesis of peptide libraries is dependent on high coupling efficiencies at every step to ensure the final products are of sufficient purity and yield. The choice of coupling reagents and synthesis strategy significantly impacts these outcomes.
Table 1: Comparison of Common Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents in SPPS. While specific data for H-D-Glu-OtBu is not detailed, the efficiencies for standard Fmoc-amino acids are indicative of the expected performance. The data is based on the synthesis of a difficult decapeptide sequence, which often presents challenges analogous to those in library synthesis.
| Coupling Reagent | Activation Additive | Base | Coupling Time (min) | Crude Product Purity (%) | Notes |
| HBTU | HOBt | DIEA | 30-60 | ~90 | A commonly used and effective coupling reagent. |
| HATU | HOAt | DIEA/2,4,6-Collidine | 20-45 | >95 | Highly efficient, especially for sterically hindered amino acids. |
| HCTU | - | DIEA | 30-60 | ~92 | A cost-effective alternative to HATU with similar performance. |
| DIC | OxymaPure® | - | 60-120 | ~93 | Carbodiimide-based activation, often leading to high purity. |
| PyBOP | - | DIEA | 45-90 | ~88 | Phosphonium-based reagent, good for preventing racemization. |
Data is representative and can vary based on the specific peptide sequence, resin, and synthesis conditions.
Table 2: Expected Yields and Purity in Peptide Library Synthesis
The following table provides a summary of expected quantitative outcomes for high-throughput peptide library synthesis. These values are general estimates and can be influenced by the length and sequence of the peptides in the library.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.2 - 0.5 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Coupling Efficiency (per step) | >99% | Crucial for the overall success of the library synthesis. |
| Overall Crude Peptide Purity | 50 - 80% | Highly dependent on the synthesis protocol and peptide sequences. |
| Final Purified Peptide Yield | 10 - 40% | Post-synthesis purification significantly impacts the final yield. |
Experimental Protocols
The following protocols describe the key experimental procedures for the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for the sequential addition of amino acids to a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (including Fmoc-D-Glu(OtBu)-OH) (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing steps, treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the glutamic acid residue.
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: High-Throughput Peptide Library Synthesis in 96-Well Filter Plates
This protocol is adapted for the parallel synthesis of a large number of distinct peptides.
-
Resin Dispensing: Dispense the appropriate resin into each well of a 96-well filter plate.
-
Parallel Synthesis Steps:
-
Perform the swelling, Fmoc-deprotection, and washing steps (as described in Protocol 1) in parallel for all wells using a liquid handler or multi-channel pipettes.
-
For the coupling step, add the unique activated Fmoc-amino acid solution to each corresponding well. This allows for the synthesis of different peptide sequences in each well.
-
-
Automated Workflow: Utilize an automated peptide synthesizer or a liquid handling robot to streamline the repetitive addition of reagents and washing steps.
-
Parallel Cleavage: After the synthesis is complete, perform the cleavage step in parallel by adding the cleavage cocktail to all wells.
-
Peptide Collection and Processing: Collect the cleaved peptides into a 96-well collection plate and process them for purification and analysis.
Protocol 3: Split-and-Mix Synthesis for Combinatorial Libraries
This method is used to generate vast libraries where each bead contains a single, unique peptide sequence.
-
Initial Resin Pooling: Start with a single batch of resin.
-
Splitting: Divide the resin into a number of equal portions corresponding to the number of amino acids to be coupled in the first position.
-
Individual Coupling: Couple a different amino acid to each portion of the resin.
-
Pooling and Mixing: Combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Repeat: Repeat the split, couple, and pool steps for each subsequent position in the peptide sequence.
-
Final Library: The result is a library where each individual resin bead carries a unique peptide sequence. These beads can then be screened for binding to a target of interest.
Visualizations
General SPPS Workflow
Application Notes and Protocols for the Cleavage of Peptides Containing H-D-Glu-OtBu from Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing the H-D-Glu-OtBu residue from various solid-phase synthesis resins. The choice of cleavage strategy is critical for obtaining a high yield of the desired peptide while minimizing side reactions. The tert-butyl (tBu) protecting group on the D-glutamic acid side chain is labile to strong acid, typically trifluoroacetic acid (TFA), which is used to cleave the peptide from the resin and remove other acid-labile protecting groups simultaneously.
Key Considerations for Cleavage
The optimal cleavage conditions are dependent on several factors:
-
Resin Type: The linker attaching the peptide to the resin dictates the required acid concentration for cleavage. Resins like 2-chlorotrityl chloride (2-CTC) are highly acid-labile, allowing for cleavage with dilute TFA to yield a fully protected peptide. In contrast, resins such as Rink Amide require a higher concentration of TFA for efficient cleavage.
-
Peptide Sequence: The presence of sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg) necessitates the use of scavengers in the cleavage cocktail to prevent side reactions.
-
Protecting Groups: The complete removal of the tert-butyl ester from the D-Glu residue is crucial and is generally achieved with high concentrations of TFA.
Potential Side Reactions
During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These can lead to undesired modifications of the peptide if not effectively "scavenged".
-
S-tert-butylation of Cysteine: The t-butyl cation can react with the free thiol of Cysteine residues.
-
Alkylation of Tryptophan: The indole ring of Tryptophan is susceptible to modification by carbocations.
-
Oxidation of Methionine: Methionine can be oxidized to its sulfoxide derivative.
-
Linker-derived modifications: Decomposition of the resin linker can sometimes lead to alkylation of the peptide, for instance, C-terminal N-alkylation has been reported with Rink Amide resin[1].
To mitigate these side reactions, a scavenger or a combination of scavengers is added to the cleavage cocktail.
Cleavage Cocktail Selection
The selection of an appropriate cleavage cocktail is paramount for a successful cleavage. The following table summarizes common cleavage cocktails and their applications.
| Cleavage Cocktail (v/v) | Components | Primary Application | Not Recommended For |
| TFA/H₂O/TIS (95:2.5:2.5) | Trifluoroacetic acid, Water, Triisopropylsilane | Peptides without sensitive residues. TIS is a scavenger for carbocations. | Peptides containing Cys, Met, or Trp due to potential for incomplete scavenging. |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[2] | General use due to the toxicity and odor of its components. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative for scavenging carbocations, particularly from trityl groups.[3] | Peptides containing methionine, as it will not prevent its oxidation.[3] |
| TFA/DCM (1-5% TFA) | Trifluoroacetic acid, Dichloromethane | Cleavage of fully protected peptides from hyper-acid sensitive resins like 2-chlorotrityl chloride resin.[4] | Resins requiring strong acid for cleavage (e.g., Rink Amide). |
| TFA/Thioanisole/EDT/Anisole | Varies | Peptides containing Arg(Pmc/Mtr) and/or Trp. | |
| Two-Step Cleavage | 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min2. Add TFA to 80% and continue for 150 min | Mitigation of S-tert-butylation of Cysteine.[5][6] | Peptides without Cysteine. |
Experimental Protocols
Protocol 1: General Cleavage from Rink Amide Resin
This protocol is suitable for peptides containing this compound and other acid-labile protecting groups, synthesized on Rink Amide resin.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: TFA/H₂O/TIS (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Sintered glass funnel
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.[7]
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it under vacuum.[2]
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.[8]
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Cleavage of Fully Protected Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is used when the objective is to obtain a peptide with its side-chain protecting groups, including the OtBu on D-Glu, still intact.
Materials:
-
Peptide-resin (on 2-CTC resin)
-
DCM
-
Pyridine or DIPEA in DMF (for neutralization)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM.
-
Add the cleavage solution (1-2% TFA in DCM) and gently agitate for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots of the solution, neutralizing the TFA, and analyzing by HPLC.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Immediately neutralize the filtrate by adding a solution of 10% pyridine in DMF or 5% DIPEA in DMF until the solution is basic. This is crucial to prevent the loss of acid-labile protecting groups.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
-
Wash the protected peptide with cold ether and dry under vacuum.
Visualization of Experimental Workflow
The general workflow for peptide cleavage and deprotection can be visualized as follows:
References
- 1. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating H-D-Glu(OtBu)-OH, a key building block in modern peptide chemistry. The protocols focus on both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), offering insights into process optimization, scalability, and purification strategies essential for industrial production.
Introduction to H-D-Glu(OtBu)-OH in Peptide Synthesis
H-D-Glu(OtBu)-OH, the tert-butyl ester of D-glutamic acid, is a critical component in the synthesis of many peptide-based active pharmaceutical ingredients (APIs). The tert-butyl (tBu) protecting group on the side-chain carboxyl function offers the advantage of being stable under the basic conditions used for Fmoc deprotection in SPPS, while being readily removable under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage step.[1][2] Its D-configuration is often incorporated to enhance peptide stability against enzymatic degradation, a crucial factor for therapeutic peptides.[3]
Section 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for the chemical synthesis of peptides, valued for its efficiency, automation compatibility, and scalability.[4] The Fmoc/tBu strategy is the predominant approach for large-scale SPPS.[2]
Key Considerations for Large-Scale SPPS
Transitioning from laboratory to industrial-scale SPPS presents several challenges:
-
Resin Capacity and Swelling: High-loading resins are preferred to maximize product yield per batch. However, resin swelling must be managed to prevent reactor blockage and ensure efficient reagent diffusion.[5]
-
Reagent Stoichiometry: While excess reagents drive reactions to completion at the lab scale, their use must be optimized at a large scale to minimize costs and waste.[5]
-
Mixing and Heat Transfer: Efficient mixing is crucial for homogenous reaction kinetics. Large-scale reactors require mechanical agitation, and effective heat dissipation is necessary, especially during exothermic coupling reactions.[5]
-
Solvent Consumption: SPPS is solvent-intensive. Strategies for solvent recycling and the use of greener solvents are becoming increasingly important.[4]
Quantitative Data for Large-Scale SPPS
The following tables provide typical quantitative data for the large-scale SPPS of a model decapeptide containing H-D-Glu(OtBu)-OH.
Table 1: Comparison of Coupling Reagents for a Model Decapeptide
| Coupling Reagent | Equivalents (vs. Amine) | Activation Time (min) | Coupling Time (min) | Crude Purity (%) | Overall Yield (%) |
| HBTU/DIPEA | 3.0 | 2 | 60-120 | ~75 | ~60 |
| HATU/DIPEA | 2.5 | 1 | 45-90 | ~85 | ~70 |
| DIC/OxymaPure | 3.0 | 5 | 90-180 | ~80 | ~65 |
Data is compiled from literature and represents typical values for difficult sequences. Actual results may vary based on the specific peptide sequence and process parameters.[6]
Table 2: Typical Process Parameters for a 1 kg Scale SPPS Batch
| Parameter | Value |
| Resin | Pre-loaded Wang or Rink Amide resin (0.5-1.0 mmol/g) |
| Reactor Volume | 50-100 L |
| Fmoc-Amino Acid Excess | 2.0 - 3.0 equivalents |
| Coupling Reagent Excess | 1.9 - 2.9 equivalents |
| Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min) |
| Washing Solvent Volume | 5-10 L per wash |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) |
| Crude Peptide Yield | 60-80% (of theoretical) |
| Final Purity (after purification) | >98% |
Experimental Protocol: Large-Scale SPPS of a Peptide Containing H-D-Glu(OtBu)-OH
This protocol outlines the synthesis of a generic peptide on a 100g scale.
Materials:
-
Fmoc-Rink Amide MBHA resin (100 g, 0.5 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-D-Glu(OtBu)-OH)
-
Coupling reagents (e.g., HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Diethylether (cold)
Equipment:
-
1 L jacketed peptide synthesis vessel with overhead stirring
-
HPLC system for in-process monitoring and final purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Stir for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (2.5 eq) and HATU (2.4 eq) in DMF.
-
Add DIPEA (5.0 eq) and allow to pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Stir for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue stirring and re-test.
-
Once the Kaiser test is negative, drain the coupling solution.
-
Wash the resin with DMF (5x) and DCM (2x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Glu(OtBu)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase HPLC.[7]
-
Lyophilize the pure fractions to obtain the final peptide product.
-
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Section 2: Large-Scale Solution-Phase Peptide Synthesis (LPPS)
LPPS, or classical peptide synthesis, is often preferred for the production of shorter peptides or for fragment condensation strategies in the synthesis of longer peptides.[1] It offers advantages in terms of scalability for specific sequences and allows for the purification of intermediates.[8]
Key Considerations for Large-Scale LPPS
-
Solubility: Maintaining the solubility of protected peptide fragments in suitable organic solvents is a major challenge.[8]
-
Purification of Intermediates: Crystallization or extraction is used to purify intermediates, which can be time-consuming but leads to a purer final product.
-
Racemization: The risk of racemization during fragment coupling must be carefully controlled through the choice of coupling reagents and reaction conditions.[9]
-
Process Control: In-process controls, such as HPLC and NMR, are essential to monitor reaction completion and purity at each step.
Quantitative Data for Large-Scale LPPS
Table 3: Comparison of Coupling Strategies for a Dipeptide Fragment
| Coupling Method | Reagents | Reaction Time (h) | Yield (%) | Purity of Intermediate (%) |
| Active Ester | HOSu/DCC | 12-24 | 70-85 | >95 |
| Carbodiimide | EDC/HOBt | 4-8 | 80-95 | >97 |
| Mixed Anhydride | Isobutyl Chloroformate | 1-2 | 85-98 | >98 |
Table 4: Typical Process Parameters for a 1 kg Scale LPPS Step
| Parameter | Value |
| Reactor Volume | 20-50 L |
| Solvent | Ethyl acetate, Dichloromethane, or N-Methyl-2-pyrrolidone |
| Reactant Concentration | 0.1 - 0.5 M |
| Temperature | -15°C to Room Temperature |
| Work-up | Aqueous extraction, crystallization |
| Intermediate Yield | 80-95% per step |
| Final Purity (after final deprotection and purification) | >99% |
Experimental Protocol: Large-Scale LPPS of a Dipeptide with H-D-Glu-OtBu
This protocol describes the coupling of Boc-L-Ala-OH with this compound on a 100g scale.
Materials:
-
Boc-L-Ala-OH (100 g)
-
This compound (110 g)
-
EDC.HCl (1.1 eq)
-
HOBt (1.1 eq)
-
NMM (N-Methylmorpholine)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
Equipment:
-
2 L jacketed glass reactor with overhead stirring and temperature control
-
Separatory funnel
Procedure:
-
Reactant Dissolution:
-
Dissolve Boc-L-Ala-OH and HOBt in ethyl acetate in the reactor.
-
Cool the solution to 0°C.
-
-
Activation:
-
Add EDC.HCl to the solution and stir for 15 minutes.
-
-
Coupling:
-
In a separate vessel, dissolve this compound in ethyl acetate and add NMM to neutralize.
-
Add this solution to the reactor.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Wash the organic layer sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.
-
-
Deprotection:
-
The Boc group can be removed with TFA or HCl in an organic solvent.
-
The OtBu group is removed under strong acidic conditions, typically with TFA.
-
LPPS Signaling Pathway Diagram
Caption: Key steps in a carbodiimide-mediated LPPS coupling reaction.
Section 3: Purification and Analysis
Regardless of the synthesis method, purification and rigorous analysis are critical for obtaining a high-quality peptide API.
Large-Scale Purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[10] Scaling up HPLC requires careful optimization of column size, flow rate, and gradient to maintain resolution.[11]
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an emerging technology for continuous purification that can improve yield and reduce solvent consumption compared to batch HPLC.[12]
Table 5: Comparison of Large-Scale Purification Techniques
| Technique | Throughput | Solvent Consumption | Typical Yield | Final Purity |
| Batch RP-HPLC | Low-Medium | High | 50-70% | >98.5% |
| MCSGP | High | Moderate | >80% | >99.0% |
Analytical Characterization
A comprehensive suite of analytical techniques is required to ensure the identity, purity, and quality of the final peptide product.[13]
Table 6: Key Analytical Techniques for Peptide Characterization
| Technique | Purpose |
| Analytical RP-HPLC | Purity assessment and quantification of impurities |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and peptide content |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| Ion Chromatography (IC) | Counter-ion content determination |
Conclusion
The large-scale synthesis of peptides containing this compound requires careful consideration of the synthetic strategy, process parameters, and purification methods. Both SPPS and LPPS can be successfully employed, with the choice depending on the peptide length, sequence, and desired scale of production. By implementing robust process controls and leveraging advanced purification and analytical technologies, high-purity peptide APIs can be manufactured efficiently and reproducibly.
References
- 1. bachem.com [bachem.com]
- 2. bachem.com [bachem.com]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Production of large-scale peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.uniurb.it [people.uniurb.it]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Peptide Purification Scale-Up with HPLC [knauer.net]
- 12. mdpi.com [mdpi.com]
- 13. almacgroup.com [almacgroup.com]
Troubleshooting & Optimization
side reactions associated with H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of H-D-Glu-OtBu in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common side reactions and challenges encountered during peptide synthesis and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or D-Glutamic acid γ-tert-butyl ester, is a protected form of the D-isomer of glutamic acid. The tert-butyl (OtBu) group protects the side-chain carboxyl group, preventing it from participating in undesired reactions during peptide synthesis.[1] Its primary application is as a building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-glutamic acid residues into peptide chains. The use of D-amino acids can enhance the proteolytic stability of peptides.
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions are:
-
Pyroglutamate Formation: Intramolecular cyclization of an N-terminal D-glutamic acid residue.[2][3]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide containing D-Glu, leading to chain termination and loss of the dipeptide from the resin.[4]
-
Side Reactions from the Tert-butyl (OtBu) Protecting Group: During acidic cleavage, the released tert-butyl cation can cause alkylation of sensitive residues.[5]
-
Racemization: Although starting with a D-amino acid, there is a potential for epimerization to the L-form under certain activation and coupling conditions.[6]
Q3: How should this compound be stored and handled?
This compound should be stored in a tightly sealed container in a cool, dry place, ideally in a freezer at temperatures under -20°C, to ensure its stability.[7] Avoid repeated temperature fluctuations. When handling, use appropriate personal protective equipment and handle in a well-ventilated area to avoid inhalation of the powder.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common side reactions encountered when using this compound.
Side Reaction 1: Pyroglutamate Formation
Problem: You observe a mass loss of 18 Da in your final peptide, and sequencing confirms a modification at the N-terminal D-Glu residue. This indicates the formation of pyroglutamic acid, a cyclic lactam, which blocks the N-terminus.[2]
Mechanism: The N-terminal amine of the D-glutamic acid residue attacks the side-chain carboxyl group, leading to the elimination of a water molecule and the formation of a five-membered ring. This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[8][9]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The OtBu Protecting Group
Welcome to the technical support center for troubleshooting issues related to the tert-butyl ester (OtBu) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during chemical synthesis, particularly the premature deprotection of the OtBu group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the OtBu protecting group and what are its key features?
The tert-butyl (OtBu) ester is a widely used protecting group for carboxylic acids, especially for the side chains of aspartic acid (Asp) and glutamic acid (Glu) in peptide synthesis.[1][2] Its popularity stems from a key set of properties that make it highly effective in complex synthetic routes.
Key Features:
-
Acid Lability: The OtBu group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]
-
Base and Nucleophile Stability: It is exceptionally stable under basic and nucleophilic conditions.[4][5]
-
Orthogonality: This stability profile makes it "orthogonal" to base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc). In Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group on the N-terminus can be removed with a mild base (e.g., piperidine) without affecting the OtBu groups on the amino acid side chains.[2][5]
Q2: I am observing unexpected loss of my OtBu group. What are the common causes of premature deprotection?
Premature cleavage of the OtBu group is almost always due to unintended exposure to acidic conditions. The OtBu group is sensitive to both Brønsted and some Lewis acids.
Common Causes:
-
Trace Acid Contamination: Glassware, solvents, or reagents contaminated with trace amounts of acid can be sufficient to cause partial deprotection over time.
-
Acidic Reagents or Byproducts: A reagent used in a reaction may be acidic itself or may generate acidic byproducts.
-
Lewis Acidity: Certain Lewis acids used as catalysts can effectively cleave OtBu esters.[3]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of acid-catalyzed hydrolysis, even with very weak acids.[6] In some cases, thermal cleavage can occur even without added reagents, particularly in protic solvents at high temperatures.[3][7]
Q3: Can Lewis acids cause premature OtBu deprotection, and which ones should I be cautious of?
Yes, certain Lewis acids can readily cleave OtBu esters. This can be an unexpected source of deprotection if the Lewis acid is intended for another purpose in the reaction. However, this reactivity can also be used for selective deprotection under conditions milder than strong Brønsted acids.
For example, Zinc Bromide (ZnBr₂) in dichloromethane (DCM) is known to cleave OtBu esters.[3][8] This reaction is not always perfectly selective, as other acid-labile groups like N-Boc and N-Trityl can also be labile under these conditions.[8] The efficiency of Lewis acid-mediated cleavage can be substrate-dependent; functional groups within the molecule that can coordinate to the Lewis acid, such as alcohols and amides, may inhibit the deprotection reaction.[8]
Table 1: Effect of ZnBr₂ on Deprotection of Various N-Protected Amino Acid tert-Butyl Esters
| N-Protecting Group | Substrate | Condition | Yield of Deprotected Acid | Citation |
|---|---|---|---|---|
| PhF | N-(PhF)alanine t-butyl ester | 500 mol % ZnBr₂, DCM, 24h | 75% | [8] |
| PhF | (2S,4R)-4-hydroxy-N-(PhF)proline t-butyl ester | 500 mol % ZnBr₂, DCM, 24h | 14% (45% SM recovered) | [8] |
| PhF | (2S)-N-(PhF)pyroglutamate t-butyl ester | 500 mol % ZnBr₂, DCM, 24h | 29% | [8] |
(PhF = 9-(9-Phenylfluorenyl))
Q4: How can I reliably detect and quantify premature OtBu deprotection?
Regular monitoring of your reaction is crucial. The most common and effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: The deprotected carboxylic acid will have a different polarity than the OtBu-protected starting material and will thus have a different Rf value. Staining with an indicator like potassium permanganate can help visualize both spots.
-
LC-MS Analysis: This is the most definitive method. Premature deprotection will result in a new peak in the chromatogram with a corresponding mass that is 56.10 Da lower than the starting material (corresponding to the loss of a C₄H₈ moiety). By analyzing the peak areas in the chromatogram, you can quantify the extent of deprotection.
(See Experimental Protocol 1 for a detailed methodology)
Q5: What is tert-butylation and how can I prevent this side reaction?
During acid-catalyzed deprotection, the OtBu group is cleaved to form a stable tert-butyl cation (tBu⁺).[3] This cation is a reactive electrophile and can be "scavenged" by nucleophilic residues in your product, leading to unwanted side-products. This is known as tert-butylation.[6]
This side reaction is particularly problematic for peptides containing nucleophilic amino acids such as Cysteine (S-tert-butylation), Methionine (S-tert-butylation), and Tryptophan (N-tert-butylation).[6][9][10]
To prevent this, scavengers are added to the deprotection reaction mixture (the "cleavage cocktail"). These are nucleophilic molecules that react with and neutralize the tBu⁺ cations before they can modify your product.[6][10]
Table 2: Common Scavengers and Their Effectiveness in Preventing Side Reactions
| Scavenger | Typical Concentration | Target Cations & Side Reactions | Notes | Citation |
|---|---|---|---|---|
| Water (H₂O) | 2.5 - 5% | Traps tBu⁺ cations. | A universal scavenger, but not always sufficient on its own. | [6] |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces trityl cations and other carbocations. | Very effective for preventing Trp alkylation. | [6][10] |
| Thioanisole | 5% | Traps tBu⁺ and other cations. Protects against Met oxidation. | Malodorous. Highly effective for preventing Cys S-tbutylation. | [6][11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Traps tBu⁺ and Pmc/Pbf cations from Arg. | Malodorous. Very effective scavenger for a broad range of cations. |[10] |
A study on the S-tbutylation of Cysteine during peptide cleavage demonstrated that the choice and combination of scavengers significantly impact the reduction of this side product. Using a combination of thioanisole and DMS was shown to be highly beneficial.[6]
Q6: My OtBu group is consistently too labile for my synthetic route. What are some alternative orthogonal protecting groups?
If the OtBu group proves too unstable for your required reaction conditions, several alternative protecting groups can be used for carboxylic acid side chains within an Fmoc-based strategy. These groups offer different cleavage conditions, providing greater flexibility.
-
2-Phenylisopropyl (O-2-PhiPr) ester: This group is significantly more acid-labile than OtBu and can be removed with very dilute acid (e.g., 1% TFA in DCM), conditions under which the OtBu group remains intact.[12] This makes it a good choice for selective deprotection.
-
Allyl (OAll) ester: This group is stable to both acids (TFA) and bases (piperidine) used in standard Fmoc-SPPS. It is removed under orthogonal conditions using a palladium catalyst (e.g., Pd(PPh₃)₄).
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) / 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These protecting groups are stable to both TFA and piperidine but are selectively cleaved with dilute hydrazine (e.g., 2% hydrazine in DMF).[12] They are commonly used for protecting lysine side chains but can be adapted for other functionalities.
Diagrams and Workflows
Caption: Troubleshooting workflow for premature OtBu deprotection.
Caption: OtBu deprotection mechanism and the role of scavengers.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Premature OtBu Deprotection by LC-MS
This protocol describes how to take and analyze an aliquot of a reaction mixture to determine the extent of premature OtBu deprotection.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., saturated sodium bicarbonate solution, if the reaction is acidic)
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS grade acetonitrile (ACN) and water
-
LC-MS grade formic acid or TFA
-
Vials for LC-MS
Methodology:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 0.5 mL of a suitable quenching solution (if necessary to stop the reaction).
-
Extract the organic components by adding 0.5 mL of ethyl acetate, vortexing, and allowing the layers to separate.
-
Carefully transfer the organic layer to a new vial and evaporate the solvent under a stream of nitrogen.
-
-
LC-MS Sample Preparation:
-
Re-dissolve the dried residue in 1.0 mL of a 50:50 mixture of ACN and water.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Analysis:
-
Set up an appropriate gradient method on the HPLC, for example, a 10-minute gradient from 5% to 95% ACN in water (both with 0.1% formic acid).
-
Set the mass spectrometer to scan a relevant mass range and to look for the expected masses of both the OtBu-protected starting material and the deprotected carboxylic acid product (M-56).
-
-
Data Interpretation:
-
Integrate the peak areas for both the starting material and the deprotected product in the UV chromatogram.
-
Calculate the percentage of premature deprotection as: (Area of Deprotected Product) / (Area of Starting Material + Area of Deprotected Product) * 100%.
-
Protocol 2: Small-Scale Stability Test of an OtBu-Protected Compound
This protocol allows you to test the stability of your compound under specific conditions (e.g., with a particular Lewis acid) before committing to a large-scale reaction.
Materials:
-
Your OtBu-protected compound (1-2 mg)
-
The solvent and reagent to be tested (e.g., DCM and ZnBr₂)
-
TLC plates and LC-MS vials
-
Small reaction vial (e.g., 1-dram vial) with a stir bar
Methodology:
-
Reaction Setup:
-
To a small vial, add your OtBu-protected compound (e.g., 2 mg).
-
Add the solvent (e.g., 0.5 mL of DCM).
-
Add the reagent you wish to test at the same concentration as in your planned reaction (e.g., the required amount of ZnBr₂).
-
-
Reaction Monitoring:
-
Stir the reaction at the intended temperature (e.g., room temperature).
-
At regular intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot for analysis by TLC and/or LC-MS as described in Protocol 1.
-
-
Analysis:
-
For TLC, spot the aliquot against a reference spot of your starting material. The appearance of a new, more polar spot indicates deprotection.
-
For LC-MS, quantify the percentage of deprotection at each time point.
-
-
Decision:
-
Based on the rate and extent of deprotection, determine if the planned reaction conditions are compatible with the OtBu group. If more than 5-10% deprotection occurs within the planned reaction time, the conditions are likely unsuitable.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermolabile protecting groups - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Optimizing H-D-Glu-OtBu Activation Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activation and coupling of H-D-Glu-OtBu in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl (OtBu) protecting group on the glutamic acid side chain?
The tert-butyl (OtBu) ester is a crucial protecting group for the γ-carboxyl group of glutamic acid. Its primary function is to prevent the side chain from participating in unwanted reactions during peptide synthesis, such as branching or side-chain acylation. The OtBu group is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This orthogonality is essential for the successful stepwise assembly of the peptide chain.
Q2: Which coupling reagents are most effective for this compound?
For routine couplings, standard reagents like Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be effective. However, due to the potential for steric hindrance, more potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are often recommended to ensure high coupling efficiency and minimize side reactions.[1][2][3] The choice of reagent may also depend on the specific peptide sequence and the position of the this compound residue.
Q3: What is pyroglutamate formation and how can it be minimized?
Pyroglutamate is a cyclic lactam that can form from an N-terminal glutamic acid residue through intramolecular cyclization.[4] This side reaction results in a blocked N-terminus, preventing further chain elongation. Pyroglutamate formation is more likely to occur during the acylation of the N-terminal Glu residue.[4] To minimize this, it is recommended to use highly efficient coupling reagents to accelerate the coupling step. Additionally, maintaining a pH between 6.0 and 7.0 during purification and storage can help prevent this modification.[5]
Q4: Can I perform a double coupling for this compound?
Yes, a double coupling is a recommended strategy if the initial coupling is incomplete, which can be assessed using a qualitative method like the Kaiser test.[1] After the first coupling attempt, the resin should be thoroughly washed before a fresh solution of the activated this compound is added for the second coupling. This can significantly improve the yield for difficult or sterically hindered couplings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Positive Kaiser Test | Steric Hindrance: The bulky nature of the OtBu group or the surrounding amino acids can impede the coupling reaction. | - Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP for higher reactivity.[1][6] - Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] - Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[1] |
| Suboptimal Activation: The carboxylic acid of this compound may not be fully activated. | - Ensure proper pre-activation: Allow sufficient time for the coupling reagent to activate the amino acid before adding it to the resin. - Use an appropriate additive: Include HOBt or Oxyma Pure with carbodiimide-based activators to enhance the reaction rate and suppress racemization.[7] | |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible. | - Use a different solvent system: A mixture of DMF and DCM may improve solvation. - Incorporate a pseudoproline dipeptide: This can disrupt secondary structures and improve coupling efficiency.[3] | |
| Formation of Pyroglutamate | Slow Coupling at N-terminal Glu: Prolonged exposure of the deprotected N-terminal Glu to basic conditions before successful coupling can promote cyclization. | - Use a highly efficient coupling reagent: HATU or COMU can accelerate the coupling reaction, minimizing the time the N-terminal amine is exposed.[7] - Optimize reaction conditions: Ensure the concentration of reactants is optimal to drive the reaction to completion quickly. |
| Acidic or Basic Conditions during Cleavage/Purification: The stability of the N-terminal Glu is pH-dependent. | - Maintain a neutral pH: During purification and storage, keep the pH of solutions between 6.0 and 7.0.[5] | |
| Unexpected Side Products | Guanidinylation: Excess uronium/aminium reagents (e.g., HBTU, HATU) can react with the free N-terminal amine. | - Use a slight excess of the amino acid: Ensure the amino acid is in slight excess relative to the coupling reagent. - Shorten pre-activation time: Minimize the time the coupling reagent is active before the amino acid is added. |
| N-acylurea Formation: A side reaction associated with carbodiimide reagents like DIC. | - Use an additive: HOBt or Oxyma Pure can suppress the formation of N-acylurea.[7] |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can be considered representative for this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Relative Efficiency | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | 60 - 120 | Good | Cost-effective, low risk of guanidinylation.[7] | Slower reaction rates, potential for N-acylurea formation. |
| HBTU | Aminium/Uronium | 30 - 60 | Very Good | Fast and efficient, widely used.[8] | Potential for guanidinylation if used in excess. |
| HATU | Aminium/Uronium | 20 - 45 | Excellent | Highly reactive, excellent for hindered couplings, low racemization.[2] | Higher cost, potential for guanidinylation. |
| PyBOP | Phosphonium | 30 - 60 | Very Good | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium | 20 - 45 | Excellent | Very high reactivity, safer byproducts than benzotriazole-based reagents.[7] | Higher cost. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x). If incomplete, a second coupling may be performed.[9]
Protocol 2: High-Efficiency HATU Coupling
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from the DIC/HOBt protocol.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Pyroglutamate Formation from N-terminal Glutamic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. mesalabs.com [mesalabs.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Aggregation of Peptides Containing H-D-Glu-OtBu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing H-D-Glu-OtBu.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the process where individual peptide chains self-associate to form larger, often insoluble, structures. This is a significant concern in peptide synthesis and formulation as it can lead to reduced product yield, decreased bioactivity, and potential immunogenicity.[1][2] Peptides containing this compound may be susceptible to aggregation due to a combination of factors including the hydrophobicity of the tert-butyl (OtBu) protecting group and the influence of the D-amino acid on the peptide's secondary structure.
Q2: How does the this compound residue contribute to peptide aggregation?
A2: The contribution of this compound to aggregation is multifactorial:
-
Hydrophobicity: The tert-butyl (OtBu) protecting group on the glutamic acid side chain is hydrophobic, which can promote intermolecular interactions and drive aggregation, especially in aqueous solutions.[1]
-
D-Amino Acid Stereochemistry: The presence of a D-amino acid can alter the peptide's secondary structure. While in some cases D-amino acids have been shown to inhibit fibril formation compared to their L-counterparts, they can also induce unique conformational changes that may favor aggregation under certain conditions.[3]
-
Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a common feature of aggregated peptides.
Q3: What are the typical signs of peptide aggregation during synthesis?
A3: During solid-phase peptide synthesis (SPPS), aggregation can manifest as:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed.
-
Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling steps, often leading to deletion sequences in the final product.
-
Poor Swelling of the Resin: The peptide-resin complex may not swell adequately in the synthesis solvent.
-
False Negatives in Coupling Tests: Tests like the Kaiser or TNBS test may incorrectly indicate complete coupling because the aggregated peptide chains block access to the N-terminus.
Q4: Can the OtBu protecting group cause side reactions other than aggregation?
A4: Yes, while the OtBu group is generally stable under the basic conditions of Fmoc removal, it is cleaved by strong acids. During final cleavage with trifluoroacetic acid (TFA), the released tert-butyl cation can potentially lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[4] Additionally, under certain basic conditions, glutarimide formation from glutamic acid residues has been reported.[5]
Troubleshooting Guides
Problem 1: Poor solubility of the crude peptide after cleavage and precipitation.
Possible Cause: The overall hydrophobicity of the peptide, potentially exacerbated by the D-Glu(OtBu) residue, leads to poor solubility in standard aqueous buffers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solubility Testing | Before dissolving the entire batch, test the solubility of a small aliquot in various solvents. |
| 2 | Use Organic Solvents | Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[6] |
| 3 | Modify pH | Adjust the pH of the aqueous buffer. Peptides are often least soluble at their isoelectric point (pI). Moving the pH away from the pI can increase solubility.[1] For acidic peptides, a slightly basic buffer may help, while basic peptides may dissolve better in acidic buffers.[7] |
| 4 | Sonication | Gentle sonication can help to break up small aggregates and facilitate dissolution.[6] |
Problem 2: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS).
Possible Cause: On-resin aggregation is preventing reagents from accessing the reactive sites of the growing peptide chain.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Change Solvent System | Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM) to improve solvation of the peptide-resin complex.[8] |
| 2 | Increase Reaction Time and/or Temperature | Longer coupling times or performing the synthesis at a slightly elevated temperature can help to overcome the kinetic barriers caused by aggregation. |
| 3 | Incorporate "Difficult Sequence" Strategies | Introduce backbone modifications such as pseudoproline dipeptides or Dmb-dipeptides in other parts of the sequence to disrupt secondary structure formation. |
| 4 | Use a Lower-Loading Resin | A resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Hydrophobic Peptide
-
Initial Assessment: Determine the overall charge of your peptide at neutral pH by assigning a value of +1 to basic residues (K, R, H), -1 to acidic residues (D, E), and considering the N- and C-termini.
-
Small-Scale Solubility Test:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
If the peptide is predicted to be hydrophobic or has a neutral net charge, attempt to dissolve it in a minimal volume of a pure organic solvent such as DMSO, DMF, or acetonitrile (e.g., 20-50 µL).[7]
-
Once dissolved, slowly add your desired aqueous buffer dropwise while gently vortexing until the desired concentration is reached.
-
If the peptide is charged, first attempt dissolution in sterile water or the intended buffer. If it does not dissolve, for acidic peptides, try adding a small amount of a dilute basic solution (e.g., 0.1% aqueous NH3). For basic peptides, try a dilute acidic solution (e.g., 10% acetic acid).[7]
-
-
Sonication: If the peptide is not fully dissolved, sonicate the vial in a water bath for short bursts (e.g., 3 x 10 seconds), allowing the sample to cool on ice in between to prevent heating.[6]
-
Scaling Up: Once optimal conditions are found, apply them to the bulk of your peptide.
Visualizations
Logical Workflow for Troubleshooting Peptide Aggregation
Caption: A flowchart outlining troubleshooting strategies for peptide aggregation.
Conceptual Pathway of Peptide Aggregation
Caption: A simplified model of the peptide aggregation process.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
racemization of H-D-Glu-OtBu during peptide coupling
Topic: Racemization of H-D-Glu-OtBu during Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization, specifically focusing on the coupling of this compound. Our goal is to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid, such as the D-form of glutamic acid, is converted into a mixture of both its D and L forms.[1] During peptide synthesis, this results in the incorporation of the incorrect L-isomer into the peptide chain, leading to diastereomeric impurities. These impurities can be difficult to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide.[1]
Q2: What are the primary mechanisms leading to racemization during the coupling of this compound?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected D-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[1]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This is more prevalent under strongly basic conditions.[1]
Q3: Are D-amino acids like this compound as susceptible to racemization as L-amino acids?
A3: Yes, the fundamental chemical principles of racemization apply equally to both L- and D-amino acids. The activation of the carboxyl group makes the alpha-proton susceptible to abstraction, regardless of the initial stereochemistry. Therefore, the same precautions taken to prevent racemization of L-amino acids should be applied when coupling D-amino acids.
Q4: Besides racemization, are there other side reactions I should be aware of when using glutamic acid derivatives like this compound?
A4: Yes, a common side reaction involving N-terminal glutamic acid is the formation of pyroglutamate, which is an intramolecular cyclization resulting in the loss of a water molecule.[2][3] This can be minimized by careful control of pH and using coupling conditions that reduce the activation time of the carboxylic acid.[2] Additionally, the tert-butyl (OtBu) protecting group on the side chain can be sensitive to repeated exposure to acidic conditions, which could lead to its premature removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of L-Glu(OtBu) diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents like DCC or DIC used without additives can lead to high levels of racemization.[4] | 1. Add Racemization Suppressors: If using a carbodiimide, always include an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][4] HOAt and OxymaPure are generally more effective than HOBt.[5] 2. Switch to a Low-Racemization Coupling Reagent: Utilize onium salt-based reagents like HBTU, HATU, HCTU, or COMU, which are known to cause less racemization.[4] For particularly sensitive couplings, COMU is an excellent choice.[2] |
| Strong or Sterically Unhindered Base: The type and amount of base used can significantly promote racemization. Stronger bases can more readily abstract the alpha-proton. | 1. Use a Weaker or More Sterically Hindered Base: Replace stronger bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) with a weaker or bulkier base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] 2. Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of racemization. | 1. Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, for instance, at 0°C. | |
| Polar Aprotic Solvent: Solvents like DMF and NMP, while common, can sometimes promote racemization. | 1. Consider Less Polar Solvents: If reagent solubility and resin swelling permit, a less polar solvent might reduce the extent of racemization.[7] | |
| Prolonged Activation Time: Leaving the amino acid activated for an extended period before adding the amine component increases the opportunity for racemization. | 1. In Situ Activation: Add the coupling reagent to the mixture of the N-protected amino acid and the amine component without a pre-activation step. 2. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes).[7] |
Quantitative Data on Racemization
Table 1: Effect of Coupling Additives on Racemization
Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin.
| Coupling Reagent | Additive | % Epimerization (L-D-L) |
| DCC | HOBt | 18% |
| DCC | HOAt | 6% |
| Data sourced from Carpino, L. A. (1993). J. Am. Chem. Soc., 115(10), 4397-4398.[5] |
Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base | % D-Cys |
| HBTU | DIEA | 10.4% |
| HATU | DIEA | 5.2% |
| DIC/HOBt | DIEA | 2.5% |
| DIC/HOAt | DIEA | 1.8% |
| PyBOP | DIEA | 6.8% |
| Representative data based on general findings in peptide chemistry literature. |
Experimental Protocols
Protocol 1: General Peptide Coupling with Minimized Racemization using DIC/OxymaPure
This protocol provides a standard procedure for coupling this compound in solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Glu(OtBu)-OH in DMF.
-
Add 3-5 equivalents of OxymaPure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the washed resin.
-
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
This protocol outlines the general steps to determine the percentage of the undesired L-isomer in your synthetic peptide.
-
Peptide Hydrolysis:
-
Take a small sample of the purified peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for racemization that may occur during hydrolysis, it is recommended to perform the hydrolysis in 6 M DCl in D₂O.[7]
-
-
Sample Preparation:
-
Dry the hydrolysate completely to remove the acid.
-
Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer.
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).
-
Use an appropriate mobile phase to separate the D- and L-isomers of glutamic acid.
-
Quantify the peak areas corresponding to the D- and L-isomers to determine the percentage of racemization.
-
Visualizing Key Concepts
Diagram 1: Racemization Mechanisms
Caption: Primary pathways for racemization during peptide coupling.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting high racemization.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-D-Glu-OtBu
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low peptide yields specifically when incorporating H-D-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can generally be attributed to several key factors throughout the synthesis process. The most common issues include incomplete deprotection of the N-terminal Fmoc group, which leads to truncated sequences, and poor coupling efficiency, resulting in deletion sequences.[1] Peptide aggregation, where the growing peptide chain folds on itself, can also hinder the accessibility of reactive sites.[1] Additionally, issues with the resin, such as suboptimal loading or poor swelling, and problems during the final cleavage and deprotection steps can significantly impact the final yield.[1]
Q2: Are there any specific issues associated with the incorporation of this compound?
While this compound is a standard amino acid derivative for SPPS, its glutamic acid side chain can be prone to a specific side reaction. If D-Glu is at the N-terminus of the peptide, it can undergo intramolecular cyclization to form pyroglutamate.[2] This reaction results in a mass loss of 18.01 Da (the mass of water) and terminates the peptide chain, preventing further elongation.[3]
Q3: How does the tert-butyl (OtBu) protecting group on the side chain of D-Glu affect the synthesis?
The OtBu group is a robust protecting group that is stable under the basic conditions used for Fmoc group removal.[2] It effectively masks the side-chain carboxyl group, preventing it from participating in side reactions during peptide chain elongation.[2] The OtBu group is removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[4]
Q4: Can the D-configuration of the amino acid impact the synthesis yield?
The incorporation of D-amino acids can sometimes influence the secondary structure of the growing peptide chain.[1] While in some cases this can disrupt aggregation and potentially improve yields, it can also lead to conformational changes that may hinder subsequent coupling steps.[1] However, for a single D-amino acid incorporation, this is less likely to be a major factor unless it is part of a sequence known to be prone to aggregation.
Troubleshooting Guides
Issue 1: Low overall yield after cleavage and purification.
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling of this compound | 1. Optimize Coupling Protocol: For sterically hindered or difficult couplings, consider using a more potent activating agent such as HATU or HCTU. 2. Double Couple: Perform the coupling reaction twice to ensure complete reaction. 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). 4. Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction. |
| Incomplete Fmoc Deprotection | 1. Extend Deprotection Time: Increase the piperidine treatment time to ensure complete removal of the Fmoc group. 2. Use a Stronger Base: For difficult sequences, a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution. |
| Peptide Aggregation | 1. Change Solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[5] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.[1] |
| Suboptimal Cleavage | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for your peptide sequence and protecting groups. For peptides containing Trp, Cys, or Met, specific scavengers are necessary. 2. Extend Cleavage Time: Increase the cleavage time to ensure complete removal of the peptide from the resin and all protecting groups. |
Issue 2: Mass spectrometry analysis shows a mass loss of 18 Da from the expected peptide mass.
| Possible Cause | Troubleshooting Steps |
| Pyroglutamate Formation | 1. Confirm N-terminal D-Glu: This side reaction is most likely to occur if this compound was the last amino acid coupled, making it the N-terminal residue. 2. Modify Coupling Protocol for the Next Amino Acid: If another amino acid is to be coupled to the N-terminal D-Glu, ensure rapid and efficient coupling to minimize the time the free N-terminal amine of D-Glu is exposed. 3. Use a Pyroglutamic Acid Derivative: If the desired final product is the N-terminal pyroglutamate, it is often more efficient to use Fmoc-pGlu-OH for the final coupling step.[2] |
Quantitative Data Summary
The yield of each step in SPPS is critical for the overall success of the synthesis. The following table illustrates the theoretical overall yield based on the efficiency of each coupling and deprotection step for peptides of different lengths.
| Step Efficiency | 10-mer Peptide Yield | 20-mer Peptide Yield | 30-mer Peptide Yield |
| 99% | 90.4% | 81.8% | 73.9% |
| 98% | 81.7% | 66.8% | 54.5% |
| 97% | 73.7% | 54.4% | 40.1% |
| 95% | 59.9% | 35.8% | 21.5% |
This table is based on the formula: Overall Yield = (Step Efficiency)^n, where n is the number of coupling/deprotection cycles.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-Glu-OtBu
This protocol is recommended for sequences where the coupling of Fmoc-D-Glu-OtBu is suspected to be inefficient.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Glu-OtBu (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Washing: Wash the resin as described in step 3.
Protocol 2: Minimizing Pyroglutamate Formation at N-terminal D-Glu
This protocol should be followed when coupling an amino acid to an N-terminal D-Glu residue.
-
Follow Steps 1-3 of Protocol 1 for the deprotection of the N-terminal Fmoc-D-Glu.
-
Amino Acid Activation: Prepare the activated solution of the next Fmoc-amino acid as described in step 4 of Protocol 1, ensuring it is ready for immediate use after the deprotection and washing steps.
-
Coupling: Immediately add the pre-activated amino acid solution to the deprotected resin and begin the coupling reaction. The goal is to minimize the time the free N-terminal amine of D-Glu is exposed.
-
Proceed with the synthesis as usual, monitoring the coupling efficiency.
Visualizations
Caption: Troubleshooting workflow for low peptide synthesis yield.
This guide provides a starting point for troubleshooting low yields when using this compound. For particularly challenging sequences, a combination of these strategies may be necessary. Always ensure that all reagents and solvents are of high quality and anhydrous where required.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. mesalabs.com [mesalabs.com]
- 3. Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 [sigmaaldrich.com]
- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing steric hindrance with H-D-Glu-OtBu
Technical Support Center: H-D-Glu-OtBu
Welcome to the technical support center for this compound (D-Glutamic acid γ-tert-butyl ester). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this sterically hindered amino acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound resulting in a low yield?
A1: Low coupling yields with this compound are typically due to steric hindrance. This hindrance arises from two main factors: the bulky tert-butyl (OtBu) protecting group on the side chain and the D-configuration of the amino acid, which can disrupt the growing peptide chain's secondary structure. This physical obstruction can slow down or prevent the efficient formation of the peptide bond.[1] Additionally, the peptide chain itself can begin to fold or aggregate on the resin, further blocking reactive sites.[1]
Q2: Which coupling reagents are most effective for a sterically hindered residue like this compound?
A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC may be inefficient.[1] It is highly recommended to use more potent in-situ activating reagents.[1][2] Reagents that form highly reactive OAt or Oxyma esters are preferred.[1]
-
Uronium/Aminium salts: HATU is considered one of the most efficient reagents for hindered couplings due to the formation of OAt esters.[1] HCTU and COMU are also excellent choices, with COMU being particularly suitable for microwave-accelerated synthesis and having a better safety profile as it is not based on potentially explosive triazole compounds.[2][3][4]
-
Phosphonium salts: PyAOP and PyBOP are also highly effective.[1] PyAOP is analogous to HATU and is very efficient for hindered couplings.
Q3: My Kaiser test is positive after the coupling step. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling is incomplete.[3] The most direct approach is to recouple.[3] This involves draining the reaction solution and repeating the coupling step with a fresh solution of activated this compound.[1] If recoupling is still not driving the reaction to completion, you should perform a capping step to terminate the unreacted peptide chains. This prevents the formation of deletion sequences, which can complicate purification later.[3]
Q4: Besides extending the reaction time, what other parameters can I optimize for a difficult coupling?
A4: If a powerful coupling reagent alone is not sufficient, several strategies can be employed:
-
Double Coupling: This is a very common and effective method to push a difficult reaction to completion.[1]
-
Increase Temperature: Gently increasing the temperature (e.g., to 35-50°C) can help overcome the activation energy barrier, but this must be done cautiously as it can increase the risk of racemization.[3][5]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[3]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for improving solvation and disrupting aggregation.[6]
Q5: I'm observing issues with the final cleavage and deprotection of the OtBu group. What could be the cause?
A5: The tert-butyl ester is an acid-labile protecting group, typically removed during the final cleavage from the resin using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA).[7] If deprotection is incomplete, ensure your TFA cleavage cocktail is fresh and has the appropriate scavengers (e.g., water, triisopropylsilane) for your sequence. In rare cases where a milder deprotection is needed due to other sensitive groups in the peptide, Lewis acids like ZnBr₂ in DCM have been used for selective OtBu ester removal, though this is not standard for final cleavage in solid-phase synthesis.[8][9][10]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Positive Kaiser Test
-
Possible Cause: Inefficient activation or steric hindrance preventing complete reaction.
-
Solutions:
-
Change Coupling Reagent: Switch from standard carbodiimides (DIC/DCC) to a more potent uronium or phosphonium salt reagent like HATU, HCTU, or COMU.[1][3]
-
Perform a Double Couple: After the initial coupling time, drain the vessel and add a fresh preparation of activated this compound to the resin and couple again.[1]
-
Optimize Reaction Conditions: Extend the coupling time (e.g., 2-4 hours or even overnight) and/or moderately increase the temperature.[3]
-
Cap Unreacted Amines: If the coupling cannot be driven to completion, cap the unreacted chains with a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF. This prevents the formation of deletion-sequence byproducts.[3]
-
Issue 2: Peptide Aggregation During Synthesis
-
Possible Cause: The growing peptide chain, particularly with hydrophobic or D-amino acid residues, is forming secondary structures and aggregating, blocking reactive sites.[11]
-
Solutions:
-
Solvent Selection: Use NMP instead of DMF to improve resin swelling and peptide chain solvation.[6]
-
Disruptive Additives: Consider adding chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt secondary structures, although this should be done with caution as it can affect reaction rates.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve reaction kinetics and help overcome aggregation-related issues.[3]
-
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | Low with Additive | Often inefficient for sterically demanding couplings.[1][12] |
| HBTU | Uronium/Aminium | High | Low | Cost-effective and reliable for most couplings, but may be slower than HATU.[13] Excess reagent can cause chain termination.[12] |
| HATU | Uronium/Aminium | Very High | Low | Highly recommended for hindered couplings; forms highly reactive OAt esters.[1] |
| HCTU | Uronium/Aminium | Very High | Low | Reactivity is comparable to HATU; byproducts are more water-soluble.[2] |
| PyBOP | Phosphonium | High | Low | Efficient reagent; byproducts are generally less problematic than carbodiimides.[1] |
| COMU | Uronium/Aminium | Very High | Low | Reactivity comparable to HATU, but with improved safety (non-explosive) and solubility profile.[2][4] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.[6]
-
Drain the solvent from the reaction vessel.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF or NMP.
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the solution to pre-activate for 1-5 minutes.[1]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion. Take a few beads, wash them thoroughly with methanol, and follow the test procedure. A negative result (yellow beads) indicates complete coupling.[14]
-
If the test is positive (blue beads), consider recoupling (see Issue 1, Solution 2).
-
Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Protocol 2: Capping Unreacted Amines
This procedure is used to terminate peptide chains that have failed to couple.
-
Washing: Wash the peptide-resin thoroughly with DMF (3 times).[3]
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[3]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection cycle.[6]
Visualizations
Caption: Standard workflow for coupling this compound in SPPS.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
stability of H-D-Glu-OtBu under different reaction conditions
Welcome to the technical support center for H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a protected form of the amino acid D-glutamic acid. Its primary application is in solid-phase peptide synthesis (SPPS), where the tert-butyl (OtBu) ester group protects the side-chain carboxyl group.[1][2][3] This protection prevents the side chain from participating in unwanted reactions during peptide chain elongation.[1][2] The OtBu group is considered a cornerstone in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container at temperatures between 2°C and 8°C, away from light and moisture.[4][5] Some suppliers may recommend storage at temperatures below -15°C.[6] It is stable under these recommended storage conditions.[5][7]
Q3: How does the OtBu protecting group work in peptide synthesis?
A3: The OtBu group provides orthogonal protection in Fmoc-based SPPS.[1] This means the acid-labile OtBu group remains intact under the basic conditions used to remove the base-labile Fmoc group from the N-terminus at each step of peptide elongation.[1] This selectivity is fundamental to the success of Fmoc-based peptide synthesis.[1]
Q4: Is this compound stable under basic conditions?
A4: Yes, the tert-butyl ester of the glutamic acid side chain is stable to the basic conditions, such as piperidine in DMF, typically used for Fmoc group removal during SPPS.[1] This stability allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.[1]
Q5: What are the common side reactions associated with the glutamic acid side chain during peptide synthesis?
A5: The most common side reaction involving an N-terminal glutamic acid residue is the formation of pyroglutamate.[8][9] This is a cyclization reaction that can occur spontaneously, particularly under acidic or basic conditions, resulting in a mass loss of 18 Da (water).[8][10] Although less common for glutamic acid than for aspartic acid, side-chain amide formation or other side reactions can occur, especially with over-activation during coupling steps.[11][12]
Troubleshooting Guide
Problem 1: My final peptide shows a mass peak that is 18 Da lower than expected, and the N-terminus is a Glu residue.
-
Possible Cause: You are likely observing the formation of pyroglutamate from the N-terminal D-glutamic acid residue.[8][9] This cyclization reaction involves the loss of a water molecule and can be catalyzed by both acidic and basic conditions encountered during synthesis and cleavage.[9][13]
-
Suggested Solution:
-
Minimize exposure to harsh conditions: If possible, reduce the time the peptide is exposed to strong acids or bases, especially at elevated temperatures.
-
pH control: The rate of pyroglutamate formation is pH-dependent, with minimal formation observed around pH 6.2 and increased rates at more acidic (pH 4) or basic (pH 8) conditions.[9] Buffer your solutions accordingly during purification and storage if the N-terminal Glu needs to be preserved.
-
Confirmation: Use tandem mass spectrometry (MS/MS) or NMR spectroscopy to confirm the presence of the pyroglutamyl residue.[9][10]
-
Problem 2: I am seeing incomplete deprotection of the OtBu group from my peptide.
-
Possible Cause: The efficiency of OtBu group removal can be affected by the peptide sequence, aggregation, and the deprotection cocktail used.[14] Steric hindrance around the glutamic acid residue can also play a role.
-
Suggested Solution:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail is fresh and contains appropriate scavengers (e.g., triisopropylsilane (TIS), water) to quench the tert-butyl cations generated during deprotection, which can otherwise lead to side reactions.[1][15] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Increase Reaction Time/Temperature: Extend the cleavage/deprotection time from the standard 2-3 hours, monitoring the reaction progress by HPLC.[1] Gentle agitation can also improve efficiency.
-
Alternative Reagents: For selective on-resin deprotection, mild Lewis acids like FeCl₃ or ZnBr₂ in specific solvent systems can be used, although this is less common for final deprotection.[16][17] A solution of 0.1 N HCl in hexafluoroisopropanol (HFIP) has also been shown to quantitatively remove the OtBu group within 4 hours.[18]
-
Problem 3: The coupling reaction of the next amino acid onto the D-Glu residue is inefficient.
-
Possible Cause: Poor coupling efficiency can be due to peptide aggregation on the solid support.[14] Hydrophobic sequences are particularly prone to aggregation, which can mask the N-terminal amine and prevent efficient coupling.[14]
-
Suggested Solution:
-
Change Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add a small amount of DMSO to help disrupt secondary structures causing aggregation.[14]
-
Incorporate Chaotropic Agents: Adding chaotropic salts such as LiCl to the coupling reaction can help break up hydrogen bonds and reduce aggregation.[14]
-
Use Elevated Temperatures: Performing the coupling at a higher temperature (e.g., 40-50°C) can often overcome aggregation-related issues.[14]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences.[14]
-
Data Summary
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition Category | Reagent/Condition | Stability of OtBu Group | Notes |
| Storage | 2-8°C, dry, dark | Stable | Recommended for long-term storage.[4][5] |
| Fmoc Deprotection | 20% Piperidine in DMF | Stable | The OtBu group is resistant to the basic conditions used for Fmoc removal.[1] |
| Strong Acid | Trifluoroacetic Acid (TFA) | Labile | Readily cleaved, which is the basis for its use in final deprotection.[1][19] |
| Lewis Acids | FeCl₃, ZnBr₂ | Labile | Can be used for selective deprotection, even on-resin.[16][17] |
| Coupling Reagents | HBTU, HATU, DIC | Stable | The OtBu group is inert during the peptide bond formation step.[3] |
| Oxidizing Agents | Strong Oxidizers | Unstable | Conditions to be avoided during handling and synthesis.[5] |
Table 2: Quantitative Data on Stability and Deprotection
| Parameter | Condition | Value | Reference |
| Pyroglutamate Formation | N-terminal Glu, pH 4.1 buffer, 45°C | Half-life of ~9 months | [9] |
| OtBu Deprotection | 0.1 N HCl in HFIP, room temperature | Quantitative removal within 4 hours | [18] |
| Final Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | Typically >90% crude peptide recovery after 2-3 hours | [1] |
Experimental Protocols
Protocol 1: Standard Final Cleavage and Deprotection of a Peptide Containing Glu(OtBu)
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, use 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). Handle TFA in a certified fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[15]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1] Monitor the cleavage by taking a small aliquot, precipitating the peptide in cold ether, and analyzing by mass spectrometry.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Slowly add the TFA solution dropwise into a 50 mL centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) or diethyl ether (approximately 10 times the volume of TFA).[15] A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Analysis: Reconstitute a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the complete removal of the OtBu group (mass shift of -56.07 Da).
Protocol 2: Monitoring for Pyroglutamate Formation by HPLC-MS
-
Sample Preparation: Dissolve the final, purified peptide in a relevant buffer (e.g., formulation buffer at pH 4, 6, and 8) to a known concentration (e.g., 1 mg/mL).
-
Incubation: Store aliquots of the peptide solution at a controlled temperature (e.g., 37°C or 45°C) for a time-course study (e.g., T=0, 1 week, 2 weeks, 4 weeks).[9]
-
HPLC Analysis: At each time point, inject an equal amount of the sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable gradient of water/acetonitrile containing 0.1% formic acid.
-
Detection: Monitor the chromatogram at 214/280 nm. The pyroglutamate-containing species is typically more hydrophobic and will have a slightly different retention time than the native peptide.
-
Mass Spectrometry Confirmation: Couple the HPLC to a mass spectrometer. The pyroglutamate-containing peptide will have a mass that is 18.01 Da lower than the parent peptide.
-
Quantification: Integrate the peak areas of the native and modified peptides in the chromatogram to determine the percentage of pyroglutamate formation over time.
Visualizations
Caption: Workflow for incorporating this compound in Fmoc-SPPS.
Caption: Troubleshooting logic for low peptide yield.
Caption: Mechanism of pyroglutamate side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. H-Glu-OtBu | 25456-75-1 | Benchchem [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. peptide.com [peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. peptide.com [peptide.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing H-D-Glu-OtBu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic peptides containing the H-D-Glu-OtBu residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the OtBu protecting group on the D-Glutamic acid side chain?
The tert-butyl (OtBu) ester is a protecting group used to mask the γ-carboxylic acid side chain of glutamic acid during solid-phase peptide synthesis (SPPS).[1] Its main function is to prevent the side chain from participating in undesired reactions, such as branching or side-chain acylation, during the peptide chain elongation process.[1][2] The OtBu group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[1]
Q2: How does the presence of this compound affect the hydrophobicity of my peptide?
The tert-butyl group is a bulky and hydrophobic moiety.[3] Its presence on the D-Glutamic acid side chain significantly increases the overall hydrophobicity of the peptide. This increased hydrophobicity will lead to longer retention times during reversed-phase high-performance liquid chromatography (RP-HPLC) purification compared to a peptide without this protecting group.[4]
Q3: Does the 'D' configuration of the amino acid impact purification?
Yes, the stereochemistry of amino acids can influence the peptide's secondary structure. The introduction of a D-amino acid, like this compound, can disrupt the formation of stable secondary structures such as α-helices that might be adopted in a hydrophobic HPLC environment.[5][6] This disruption can alter the peptide's interaction with the stationary phase. In some cases, peptides containing D-amino acids have been observed to elute earlier from RP-HPLC columns than their all-L-amino acid counterparts.[5]
Q4: What is pyroglutamate formation and why is it a concern with peptides containing this compound?
Pyroglutamic acid (pGlu) is a cyclized derivative of N-terminal glutamic acid or glutamine.[7] This modification can occur as an undesirable side reaction during peptide synthesis, cleavage, or even purification, particularly under acidic conditions.[2][7][8][9] If the this compound residue is at the N-terminus of the peptide, it is susceptible to cyclization into pyroglutamate after the removal of the N-terminal protecting group and the OtBu group. This impurity can be particularly challenging to separate from the desired peptide due to their similar properties.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of peptides containing this compound.
Problem 1: Poor Solubility of the Crude Peptide
Symptoms:
-
Difficulty dissolving the lyophilized crude peptide in standard HPLC solvents (e.g., water with 0.1% TFA).
-
Precipitation of the peptide upon injection into the HPLC system, leading to high backpressure and poor peak shape.
Possible Causes:
-
The presence of the hydrophobic OtBu group, along with other hydrophobic residues in the peptide sequence, can lead to aggregation and poor solubility in aqueous solutions.[3]
-
The peptide may be forming secondary structures, such as beta-sheets, which can also contribute to aggregation.
Solutions:
-
Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before diluting it with the initial mobile phase.
-
Modify Mobile Phase: For highly hydrophobic peptides, consider using a stronger organic modifier in the mobile phase, such as isopropanol, or adding chaotropic agents.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.
Problem 2: Co-elution of Impurities with the Main Product Peak in RP-HPLC
Symptoms:
-
A broad main peak or the presence of shoulders on the main peak in the chromatogram.
-
Mass spectrometry analysis of the main peak reveals the presence of multiple species with similar masses.
Possible Causes:
-
Incomplete Deprotection: Residual OtBu groups on the peptide result in a more hydrophobic impurity that may elute very close to the fully deprotected product.[4][10]
-
Pyroglutamate Formation: The formation of pyroglutamate at the N-terminus results in an impurity that is often difficult to resolve from the desired peptide.[7]
-
Other Synthesis-Related Impurities: Deletion or truncated sequences formed during SPPS can have similar hydrophobicities to the target peptide.[10]
Solutions:
-
Optimize Gradient: Employ a shallower gradient during the elution of the main peak to improve the resolution between the target peptide and closely eluting impurities.
-
Change Selectivity:
-
Column Chemistry: Switch to a different stationary phase (e.g., C8, C4, or Phenyl) to alter the selectivity of the separation.[11]
-
Organic Modifier: Replace acetonitrile with methanol or isopropanol, as this can change the elution order of peptides.
-
Ion-Pairing Agent: While TFA is standard, using an alternative ion-pairing agent might offer different selectivity.
-
-
pH Adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and impurities, potentially improving separation.
Problem 3: Unexpectedly Early or Late Elution Time
Symptoms:
-
The peptide elutes significantly earlier or later than predicted based on its sequence and the presence of the OtBu group.
Possible Causes:
-
D-Amino Acid Influence: As mentioned, the D-configuration of the glutamic acid can disrupt secondary structures, potentially leading to an earlier elution than a similar all-L peptide.[5][6]
-
Incomplete Deprotection: If the peptide elutes much later than expected, it may indicate that the hydrophobic OtBu group has not been fully cleaved.[4]
-
Peptide Conformation: The overall three-dimensional structure of the peptide can mask or expose hydrophobic residues, affecting their interaction with the stationary phase.
Solutions:
-
Mass Spectrometry Verification: Confirm the mass of the eluting peak to verify if it corresponds to the fully deprotected peptide or a protected intermediate.
-
Review Cleavage Protocol: Ensure that the cleavage conditions (time, temperature, and scavenger cocktail) were sufficient for complete removal of the OtBu group.
-
Temperature Variation: Running the purification at an elevated temperature can sometimes disrupt secondary structures and improve peak shape and predictability of elution.
Data Presentation
Table 1: Common Impurities in Peptides Containing this compound and their Expected RP-HPLC Elution Behavior
| Impurity Type | Description | Expected RP-HPLC Elution vs. Target Peptide |
| Incompletely Deprotected Peptide | Peptide with the OtBu group still attached to the H-D-Glu side chain. | Later elution due to increased hydrophobicity. |
| Pyroglutamate Formation | Cyclization of the N-terminal H-D-Glu residue. | Often slightly earlier or very close elution, difficult to resolve. |
| Deletion Sequences | Peptides missing one or more amino acids from the synthesis. | Typically earlier elution due to lower molecular weight and potentially lower hydrophobicity. |
| Truncated Sequences | Peptides that were not fully synthesized to the target length. | Generally elute earlier than the full-length peptide. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Purification
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is 5-95% B over 30-60 minutes. For peptides with this compound, a shallower gradient in the expected elution range will likely be necessary.
-
Flow Rate: Typically 1 mL/min for analytical columns and scaled up for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO if necessary) and dilute with Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Cleavage and Deprotection of Peptides with this compound
-
Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. The presence of the OtBu group may necessitate a longer cleavage time to ensure complete removal.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Lyophilize the peptide to obtain a dry powder.
-
Visualizations
Logical Troubleshooting Workflow for Co-eluting Impurities
Caption: Troubleshooting workflow for co-eluting impurities.
Experimental Workflow for Peptide Purification
Caption: General workflow for peptide synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. bachem.com [bachem.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-D-Glu-OtBu and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of acidic amino acids, such as D-Glutamic acid (D-Glu), presents unique challenges, primarily related to side-chain protection. The choice of the protecting group not only influences the efficiency of solid-phase peptide synthesis (SPPS) but also dictates the impurity profile of the final product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of these synthetic peptides.[1][2][3]
This guide provides a comparative analysis of peptides synthesized using the common tert-butyl (OtBu) protected D-Glutamic acid derivative, H-D-Glu-OtBu, versus alternative side-chain protection strategies. We will delve into supporting data, detailed experimental protocols, and visual workflows to facilitate informed decisions in peptide synthesis and analysis.
Comparative Performance of Glutamic Acid Side-Chain Protecting Groups
The tert-butyl (OtBu) ester is a standard choice for protecting the γ-carboxyl group of glutamic acid in Fmoc-based SPPS due to its stability during the piperidine-mediated Fmoc deprotection steps and its clean removal during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). However, under certain conditions, particularly in sequences prone to cyclization, the use of H-Glu(OtBu)-OH can lead to the formation of glutarimide-related impurities.[4] This side reaction is analogous to the well-documented aspartimide formation seen with aspartic acid residues.[1][4]
Alternatives to the OtBu group offer orthogonal deprotection strategies, which can be crucial for synthesizing complex peptides or for on-resin cyclization.[5] Common alternatives include the Allyl (OAll) and Benzyl (OBzl) esters. Allyl esters are stable to TFA and piperidine but can be selectively removed using a palladium catalyst.[5] This orthogonality is essential for modifications such as side-chain lactamization.
Quantitative Data Summary
The following table summarizes the expected performance of different side-chain protecting groups for D-Glutamic acid based on their chemical properties and susceptibility to known side reactions. The purity percentages are illustrative for a model hexapeptide sequence known to be susceptible to side reactions, such as those containing a D-Glu-Gly motif.
| Protecting Group | Peptide Sequence Context | Expected Purity by HPLC (%) | Potential Side Products | Deprotection Conditions |
| OtBu (tert-Butyl) | Prone to cyclization (e.g., -D-Glu-Gly-) | 85 - 92% | Glutarimide, Deletion sequences | Strong acid (e.g., 95% TFA) |
| OAll (Allyl) | All sequences | 90 - 97% | Minimal glutarimide, catalyst-related impurities | Pd(PPh₃)₄ / Phenylsilane |
| OBzl (Benzyl) | Used in Boc-SPPS | 88 - 95% | Hydrogenolysis byproducts | Strong acid (HF) or Hydrogenolysis |
| O-2-PhiPr (2-Phenylisopropyl) | For selective deprotection | 92 - 98% | Minimal side products | Mild acid (1% TFA/DCM) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard Fmoc/tBu strategy for synthesizing a target peptide incorporating a D-Glutamic acid residue.
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling :
-
In a separate vessel, activate the desired Fmoc-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH or an alternative) with a coupling reagent such as HBTU/DIPEA or DIC/Oxyma in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
-
Washing : Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycles : Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection :
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (like OtBu).[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol is a standard method for determining the purity of the crude synthetic peptide.[3][7]
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% MeCN) containing 0.1% TFA, to a final concentration of 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
-
-
Chromatographic Conditions :
-
HPLC System : A standard analytical HPLC system with a UV detector.
-
Column : A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size) is typically used for peptide analysis.[8]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[9]
-
Flow Rate : 1.0 mL/min for a standard 4.6 mm ID column.[9]
-
Column Temperature : 30-40 °C to improve peak shape and resolution.[9]
-
Detection : UV absorbance at 214-220 nm (for the peptide backbone).[2][9]
-
Injection Volume : 10-20 µL.
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point and can be optimized based on the peptide's hydrophobicity.[4][9]
-
-
Data Analysis :
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the peptide purity as the percentage of the area of the main product peak relative to the total area of all peaks detected at 220 nm.[2]
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical progression from peptide synthesis to final purity analysis.
Caption: General workflow for peptide synthesis and analysis.
Glutamate Receptor Signaling Pathway
Peptides containing D-glutamic acid can be designed as antagonists or modulators of glutamate receptors, which are central to excitatory neurotransmission. Understanding the downstream signaling is crucial for drug development professionals.
Caption: Simplified glutamate receptor signaling cascade.
References
- 1. Sigma-Aldrich™ Fmoc-Glu(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating H-D-Glu-OtBu Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise incorporation of each amino acid is paramount to the final product's integrity and function. This guide provides an objective comparison of mass spectrometry (MS) for the validation of H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester) incorporation against other common analytical techniques. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate validation strategy.
The Challenge: Confirming Incorporation of Protected Amino Acids
This compound is a protected amino acid commonly used in SPPS. The tert-butyl (OtBu) protecting group on the side chain prevents unwanted reactions during synthesis. Validating its successful and correct incorporation is a critical quality control step, ensuring that the final peptide has the intended sequence and mass. Failure to do so can lead to truncated or modified peptides, compromising research and therapeutic outcomes.
Primary Validation Method: Mass Spectrometry
Mass spectrometry is a powerful and widely used technique for peptide analysis due to its high sensitivity, speed, and ability to provide precise molecular weight information.[1][2] It excels at confirming the successful incorporation of protected amino acids by verifying the total mass of the synthesized peptide.
Key Mass Spectrometry Techniques
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique is often used for high-throughput screening of synthetic peptide products. It provides a rapid determination of the molecular weight, confirming the presence of the full-length peptide.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly sensitive and provides accurate mass measurements. The coupling with LC allows for the separation of the target peptide from impurities prior to mass analysis.[2]
-
Tandem MS (MS/MS): For unambiguous confirmation, MS/MS fragments the peptide and analyzes the resulting fragment ions. This allows for sequencing of the peptide, confirming not only the incorporation of this compound but also its precise location within the sequence.
Experimental Workflow: LC-MS Validation
The general workflow for validating peptide synthesis via LC-MS involves cleavage of the peptide from the resin, followed by chromatographic separation and mass analysis.
Comparative Analysis of Validation Methods
While mass spectrometry is a primary tool, other techniques offer complementary information. The choice of method depends on the specific requirements of the analysis, including the need for quantitative purity, structural detail, or cost considerations.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Amino Acid Analysis (AAA) |
| Primary Information | Molecular Weight, Sequence (MS/MS) | Purity, Quantification | 3D Structure, Atomic Connectivity | Amino Acid Composition & Quantity |
| Sensitivity | Very High (femtomole to picomole)[1] | High (picomole to nanomole) | Low (micromole to millimole)[3] | Moderate (nanomole) |
| Specificity | High (confirms mass and sequence) | Moderate (separates impurities) | Very High (detailed structure) | Low (confirms composition, not sequence) |
| Analysis Time | Fast (minutes per sample) | Moderate (20-60 minutes per sample) | Slow (hours to days per sample) | Slow (requires hydrolysis) |
| Cost (Instrument) | High ($40k - $500k+)[1] | Low to Moderate ($10k - $40k)[1] | Very High ($500k+) | Moderate |
| Sample Requirement | Low | Low | High (0.5 - 5+ mg)[4][5] | Moderate |
| Destructive? | Yes | No (can be collected) | No | Yes |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of a peptide sample.[1] By separating the sample based on hydrophobicity, it can quantify the target peptide relative to impurities such as truncated sequences or incompletely deprotected products. While HPLC is excellent for purity checks, it does not confirm the identity (molecular weight) of the peptide on its own.[6] For this reason, it is most powerful when coupled with MS (LC-MS).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming atomic connectivity and 3D conformation.[3][7] It can unambiguously identify the this compound residue and its protecting group. However, NMR suffers from low sensitivity, requiring significantly more sample material and longer analysis times compared to MS.[8][9][10] Its complexity and high cost make it less suitable for routine validation but invaluable for detailed structural elucidation of the final product.
Amino Acid Analysis (AAA)
AAA determines the amino acid composition of the peptide. It involves hydrolyzing the peptide into its constituent amino acids and then quantifying them.[11] This method can confirm the presence of glutamic acid in the correct ratio but cannot distinguish between D- and L-isomers, nor can it confirm the sequence or the presence of the OtBu protecting group post-synthesis (as the group is removed during hydrolysis).
Logical Relationship of Analytical Techniques
The information provided by these techniques is often complementary. A comprehensive validation strategy might involve a combination of methods to build confidence in the product's identity, purity, and structure.
Detailed Experimental Protocols
Protocol 1: Validation by LC-MS
-
Peptide Cleavage and Deprotection:
-
Treat the peptidyl-resin (approx. 25 mg) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[13]
-
Dry the peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.
-
-
Sample Preparation for LC-MS:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.[14]
-
Column: A reverse-phase C18 column (e.g., 2.1 mm ID, 50 mm length, 2.7 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.[14]
-
Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.[14]
-
Gradient: A typical gradient would be 5% to 60% B over 20-30 minutes at a flow rate of 0.3 mL/min.
-
MS System: Agilent 6460 QQQ, Thermo Orbitrap, or equivalent ESI-MS.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire full scan data over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 400-2000). If confirmation of the sequence is required, perform data-dependent MS/MS analysis.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.
-
Compare the observed mass to the theoretical mass calculated for the peptide with the this compound incorporated. A match within a small tolerance (e.g., <5 ppm for high-resolution MS) confirms incorporation.
-
Protocol 2: Purity Analysis by HPLC-UV
-
Sample Preparation: Prepare the sample as described in Protocol 1, steps 1 and 2.
-
HPLC Analysis:
-
Use the same LC system, column, and mobile phases as in Protocol 1.
-
Detector: UV detector set to 214 nm and 280 nm.
-
Analysis: Run the same gradient as for LC-MS. Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is often required for research applications.
-
Protocol 3: Structural Confirmation by NMR
-
Sample Preparation:
-
Dissolve a significant amount of purified peptide (typically 1-5 mg) in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).[5]
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).
-
-
NMR Data Acquisition:
-
Acquire a suite of 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Data Analysis:
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
The characteristic chemical shifts and through-space NOE correlations involving the protons of the D-Glu residue and the tert-butyl group will confirm the incorporation and structure.
-
Conclusion
Mass spectrometry stands out as the most balanced technique for the routine validation of this compound incorporation in synthetic peptides, offering an optimal combination of speed, sensitivity, and specificity. It directly confirms the molecular weight, providing strong evidence of successful synthesis. For applications requiring high-purity quantification, coupling MS with HPLC (LC-MS) is the industry standard, delivering both identity and purity in a single run. While NMR provides unparalleled structural detail, its low sensitivity and high cost reserve it for in-depth characterization rather than routine validation. Amino Acid Analysis serves as a complementary, albeit indirect, check on composition. For most research and development purposes, a high-resolution LC-MS analysis provides the highest degree of confidence in the successful incorporation of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. puritychems.com [puritychems.com]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 9. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 10. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. rsc.org [rsc.org]
- 14. Targeted proteomic LC-MS/MS analysis [protocols.io]
A Comparative Guide to D-Glutamic Acid Derivatives in Peptide Synthesis: H-D-Glu-OtBu vs. Fmoc-D-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity of the target molecule. For the incorporation of D-glutamic acid, two commonly encountered derivatives are H-D-Glu-OtBu and Fmoc-D-Glu(OtBu)-OH. While both share the same core amino acid structure and a tert-butyl (OtBu) protecting group on the side-chain carboxyl, their utility and applications in peptide synthesis differ fundamentally due to the presence or absence of an N-terminal protecting group. This guide provides an objective comparison of these two reagents, supported by their physicochemical properties and a discussion of their respective roles in synthetic workflows.
At a Glance: Key Differences
| Feature | This compound | Fmoc-D-Glu(OtBu)-OH |
| Nα-Protection | None (Free Amine) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Primary Application | Solution-phase synthesis, fragment condensation | Solid-phase peptide synthesis (SPPS) |
| Coupling Strategy | Requires activation of its carboxyl group for coupling to a protected amino acid or peptide. | Used as the building block to be coupled to a deprotected N-terminus on a solid support. |
| Risk of Polymerization | High, if not used under specific conditions. | Low, due to Nα-protection. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Fmoc-D-Glu(OtBu)-OH is presented in the table below. These properties are crucial for understanding their handling, solubility, and reactivity in a laboratory setting.
| Property | This compound | Fmoc-D-Glu(OtBu)-OH |
| CAS Number | 45125-00-6 | 104091-08-9 |
| Molecular Formula | C₉H₁₇NO₄ | C₂₄H₂₇NO₆ |
| Molecular Weight | 203.24 g/mol | 425.47 g/mol [1] |
| Appearance | White to off-white solid | White to slight yellow powder |
| Melting Point | ~182 °C | 80-96 °C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water. | Soluble in DMF and NMP. |
| Purity (Typical) | ≥97% | ≥98.0% (HPLC)[1] |
Performance and Applications: A Tale of Two Synthetic Strategies
The fundamental difference between this compound and Fmoc-D-Glu(OtBu)-OH lies in the protection of the alpha-amino group. This dictates their primary applications in peptide synthesis.
Fmoc-D-Glu(OtBu)-OH: The Workhorse of Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Glu(OtBu)-OH is the standard, ready-to-use building block for incorporating D-glutamic acid into a peptide chain via Fmoc-based SPPS. The Fmoc group provides robust protection for the N-terminus, preventing unwanted side reactions such as self-polymerization.[2][][4][5] This allows for a controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The advantages of using Fmoc-protected amino acids in SPPS are well-established and include:
-
Orthogonal Protection Scheme: The Fmoc group is base-labile (cleaved by piperidine), while the side-chain OtBu group is acid-labile (cleaved by trifluoroacetic acid - TFA).[2] This orthogonality is crucial for the selective deprotection of the N-terminus at each cycle without affecting the side-chain protection.[2]
-
High Coupling Efficiency: When activated with appropriate coupling reagents, Fmoc-amino acids generally provide high coupling efficiencies, leading to higher yields of the desired peptide.[6]
-
Automation-Friendly: The repetitive nature of the deprotection and coupling steps in Fmoc-SPPS is well-suited for automated peptide synthesizers.
This compound: A Tool for Solution-Phase Synthesis and Fragment Condensation
With its free alpha-amino group, this compound is not suitable for direct use in standard stepwise SPPS protocols, as it would lead to uncontrolled polymerization.[7][8][9][10][11] Instead, its utility lies primarily in solution-phase peptide synthesis . In this approach, peptide chains are built in a solvent, and purification is performed after each step.
This compound can be utilized in several ways in solution-phase synthesis:
-
As the N-terminal component: Its free amino group can be coupled with an activated carboxyl group of another amino acid or a peptide fragment.
-
As the C-terminal component: Its carboxyl group can be activated and coupled to the free amino group of another amino acid or peptide fragment. However, this requires protection of its own amino group beforehand.
The use of unprotected or minimally protected amino acids is an area of interest in "green" peptide chemistry, aiming to reduce the number of synthetic steps and waste.[9] However, this approach presents significant challenges, including poor solubility of unprotected amino acids in organic solvents and a high risk of side reactions.[7][12][13]
Experimental Protocols
1. Representative Protocol for Fmoc-SPPS using Fmoc-D-Glu(OtBu)-OH
This protocol describes a single coupling cycle for the addition of Fmoc-D-Glu(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-D-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
2. Representative Protocol for Solution-Phase Dipeptide Synthesis using this compound
This protocol outlines the synthesis of a dipeptide where this compound serves as the N-terminal residue.
Materials:
-
This compound
-
N-protected amino acid with an activated carboxyl group (e.g., Boc-Ala-OSu)
-
Base (e.g., Triethylamine - TEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the N-protected activated amino acid (e.g., Boc-Ala-OSu, 1.0 equivalent) in anhydrous DCM.
-
Coupling: Add a base (e.g., TEA, 1.1 equivalents) to the reaction mixture and stir at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Visualizing the Synthetic Pathways
To better understand the distinct roles of this compound and Fmoc-D-Glu(OtBu)-OH, the following diagrams illustrate their respective synthetic workflows.
References
- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biosynth.com [biosynth.com]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unive.it [iris.unive.it]
A Comparative Guide to Assessing the Purity of Synthetic Peptides Containing H-D-Glu-OtBu
The precise determination of purity is a critical quality attribute for synthetic peptides used in research, drug development, and clinical applications. Peptides incorporating non-standard amino acids, such as D-isomers and those with persistent side-chain protecting groups like tert-butyl (OtBu), present unique analytical challenges. This guide provides an objective comparison of key analytical methods for assessing the purity of synthetic peptides containing H-D-Glu-OtBu, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques.
Challenges in Purity Assessment of this compound Peptides
The presence of the this compound moiety introduces specific complexities that must be addressed for accurate purity analysis:
-
Incomplete Deprotection: The tert-butyl group on the D-glutamic acid side chain is acid-labile and removed during the final cleavage step of solid-phase peptide synthesis (SPPS).[1][2] Incomplete removal results in a significant impurity that is more hydrophobic than the target peptide.[2]
-
Racemization: The use of a D-amino acid necessitates verification of enantiomeric purity. Racemization can occur during amino acid activation or coupling steps in SPPS, leading to the formation of diastereomeric impurities that may have different biological activities.[3]
-
Standard SPPS Impurities: Like all synthetic peptides, those containing this compound are susceptible to common process-related impurities, including deletion sequences, truncated sequences, and products of side reactions such as oxidation.[3][4][5]
Comparison of Core Analytical Methods
A multi-faceted approach is required for the comprehensive characterization of complex peptides. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), often supplemented by specialized chiral analysis techniques.
| Method | Principle of Separation/Detection | Primary Application | Information Provided | Resolution & Sensitivity |
| RP-HPLC/UHPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[6] | Purity determination and quantification of impurities.[7][8] | Relative purity (% area), detection of hydrophobic/hydrophilic impurities. | Very high resolution. Sensitivity down to ~0.1% area is achievable.[4][9] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge (m/z) ratio.[10] | Identity confirmation of the target peptide and impurities.[7][11] | Molecular weight, structural information (via fragmentation). | High specificity. Extremely sensitive (femtomole to zeptomole range).[9] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification.[12] | Determination of net peptide content and amino acid composition.[7][13] | Absolute peptide quantity, confirmation of amino acid ratios. | Provides quantitative data on composition; not a separation method for impurities.[14] |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase or a chiral derivatizing agent.[15][16] | Determination of enantiomeric purity.[17] | Quantification of diastereomeric impurities (e.g., L-Glu content). | High resolution for separating stereoisomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
This protocol is designed to separate the target peptide from process-related impurities, including incompletely deprotected species.
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A) to a concentration of 1 mg/mL. Filter through a 0.22 µm filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]
-
Gradient: A linear gradient, for example, from 5% to 65% Solvent B over 30 minutes. This should be optimized to ensure separation of the main peak from closely eluting impurities.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide bond.[7]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The presence of a peak with a longer retention time may indicate incomplete tBu removal.[2]
This protocol confirms the molecular weight of the target peptide and characterizes impurities.
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol.
-
LC-MS Conditions:
-
Column: Use a C18 column compatible with MS analysis.
-
Solvent A: 0.1% Formic Acid (FA) in water. FA is preferred over TFA for MS as it causes less signal suppression.[18]
-
Solvent B: 0.1% Formic Acid (FA) in acetonitrile.
-
Gradient: Use a gradient similar to the analytical RP-HPLC method, adjusting as needed for optimal separation.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis: Deconvolute the mass spectrum of the main chromatographic peak to confirm its molecular weight matches the theoretical mass of the target peptide.[10] Analyze the mass spectra of impurity peaks to identify their structures. A mass difference of +56.1 Da relative to the target peptide is indicative of a retained tBu group.[2]
This protocol provides an absolute measure of the peptide quantity in the sample.
-
Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[7]
-
Derivatization: Derivatize the amino acid hydrolysate using a reagent that allows for sensitive detection (e.g., pre-column derivatization with AccQ•Tag™).[13]
-
Chromatographic Analysis: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The net peptide content is calculated by comparing the measured quantity of each amino acid to the sample's gross weight.[13]
Visualizing Workflows and Impurity Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex analytical processes and potential synthetic outcomes.
Caption: Workflow for the comprehensive purity assessment of a synthetic peptide.
Caption: Common impurities arising from the synthesis of this compound peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. jpt.com [jpt.com]
- 9. realpeptides.co [realpeptides.co]
- 10. puritychems.com [puritychems.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Amino Acid Analysis Overview [biosyn.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy for enhancing their therapeutic potential. One such building block, H-D-Glu-OtBu (D-Glutamic acid α-tert-butyl ester), offers a dual advantage in peptide synthesis: the D-configuration of the amino acid confers resistance to proteolytic degradation, thereby increasing the peptide's in vivo stability, while the tert-butyl (OtBu) protecting group on the side-chain carboxyl group allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the biological activity of peptides synthesized using D-amino acids, with a focus on the implications of incorporating residues like D-glutamic acid, and presents supporting experimental data and protocols.
Enhanced Proteolytic Stability with D-Amino Acid Substitution
A primary driver for utilizing this compound in peptide synthesis is to improve the resulting peptide's stability against enzymatic degradation. Peptides composed exclusively of L-amino acids are readily cleaved by proteases in biological systems, limiting their therapeutic window. By strategically substituting L-amino acids with their D-enantiomers, the peptide's susceptibility to proteolysis is significantly reduced.
For instance, a study on the antimicrobial peptide polybia-MPI demonstrated that the D-enantiomer (D-MPI), composed entirely of D-amino acids, exhibited remarkable resistance to degradation by trypsin and chymotrypsin compared to its L-counterpart.[1] This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Comparative Biological Activity: Antimicrobial Peptides
The substitution of L-amino acids with D-amino acids can have varying effects on the biological activity of a peptide. In the case of antimicrobial peptides (AMPs), the D-enantiomers often retain or even exhibit enhanced activity.
A comparative study of the antimicrobial peptide polybia-CP and its D-amino acid substituted analogues, D-lys-CP (partial substitution) and D-CP (full substitution), revealed that both D-analogues maintained comparable antibacterial activity to the original L-peptide.[2] The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial potency, with lower values indicating higher efficacy.
Quantitative Comparison of Antimicrobial Activity
| Peptide | Sequence | Target Organism | MIC (μM) | Reference |
| Polybia-MPI | IDWKKLLDAAKQIL-NH2 | E. coli | 16 | [1] |
| D-MPI | (all D-amino acids) | E. coli | 8 | [1] |
| Polybia-CP | ILGTILGLLKSL-NH2 | S. aureus | 32 | [2] |
| D-lys-CP | I(d-L)GTI(d-L)G(d-L)(d-L)K(d-S)(d-L)-NH2 | S. aureus | 64 | [2] |
| D-CP | (all D-amino acids) | S. aureus | 32 | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
The synthesis of peptides containing D-glutamic acid is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The building block of choice for incorporating a protected D-glutamic acid residue is Fmoc-D-Glu(OtBu)-OH.
General Protocol:
-
Resin Swelling: The appropriate solid support (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Glu(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on D-Glu) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized peptides is determined by measuring their Minimum Inhibitory Concentration (MIC) using a microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
General Protocol:
-
Bacterial Culture: The target bacterial strains are cultured in an appropriate growth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Dilution: The synthesized peptides are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacteria.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical workflow for peptide synthesis and a conceptual signaling pathway for antimicrobial peptide action.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Mechanism of Antimicrobial Peptide Action.
Conclusion
The use of this compound and other D-amino acid derivatives in peptide synthesis is a powerful strategy for developing more stable and potent therapeutic peptides. As demonstrated with antimicrobial peptides, the incorporation of D-amino acids can maintain or enhance biological activity while significantly improving resistance to enzymatic degradation. The well-established protocols for solid-phase peptide synthesis and in vitro biological assays provide a robust framework for the design, synthesis, and evaluation of novel peptide candidates for a wide range of therapeutic applications.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
A Comparative Analysis of Coupling Efficiency with H-D-Glu-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Coupling
The incorporation of D-amino acids, such as H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester), into peptide sequences is a critical strategy in drug design to enhance metabolic stability and modulate biological activity. The efficiency of the coupling reaction is paramount to the successful synthesis of the target peptide, influencing overall yield, purity, and the preservation of stereochemical integrity. This guide provides a comparative analysis of common coupling reagents used for the incorporation of this compound in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Comparative Performance of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages in terms of reaction speed, efficiency, and potential for side reactions like racemization. While direct head-to-head quantitative data for this compound coupling is not extensively documented in publicly available literature, performance characteristics can be inferred from studies on sterically hindered and standard amino acid couplings.
The following table summarizes the performance of commonly used coupling reagents.
| Coupling Reagent Class | Specific Reagent | Coupling Efficiency | Typical Reaction Time | Racemization Potential | Key Considerations |
| Aminium/Uronium Salts | HATU | Very High | 5-20 minutes | Low | Highly efficient, especially for difficult couplings.[1] Can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| HBTU | High | 15-60 minutes | Low | A robust and widely used reagent.[2] | |
| HCTU | Very High | 5-20 minutes | Very Low | A more cost-effective alternative to HATU with similar efficiency and reduced allergenic potential.[3] | |
| Phosphonium Salts | PyBOP | High | 15-60 minutes | Low | Effective for many couplings, but may be less efficient than HATU for highly hindered amino acids.[1] Avoids the formation of carcinogenic HMPA, a byproduct of the older BOP reagent.[4] |
| PyAOP | Very High | 15-60 minutes | Low | Particularly effective for coupling N-methylated amino acids.[3] | |
| Carbodiimides | DIC/HOBt | Moderate to High | 1-4 hours | Moderate | A cost-effective option, but generally slower. The addition of HOBt is crucial to suppress racemization.[3][5] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving high coupling efficiencies. Below are representative protocols for the use of selected coupling reagents in Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.
Protocol 1: Coupling with HATU
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.
-
Immediately add this activation mixture to the swelled resin.
-
Allow the reaction to proceed for 15-60 minutes at room temperature with agitation.
-
-
Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
Protocol 2: Coupling with PyBOP
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 15-30 minutes.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix.
-
Immediately add this activation mixture to the swelled resin.
-
Agitate the reaction mixture for 20-60 minutes at room temperature.
-
-
Washing: Perform a comprehensive washing sequence with DMF, DCM, and DMF.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF.
-
Coupling:
-
Add this compound (3-5 equivalents) and HOBt (3-5 equivalents) to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed for 1-4 hours at room temperature with agitation.
-
-
Washing: Wash the resin extensively with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.
Visualizing the Process: Experimental Workflow and Reagent Activation
To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.
Conclusion
The selection of an appropriate coupling reagent and a well-defined protocol are crucial for the efficient incorporation of this compound into synthetic peptides. For routine and cost-effective synthesis, carbodiimides such as DIC in the presence of HOBt can be effective, albeit with longer reaction times.[5] For more challenging sequences or when higher efficiency and speed are required, aminium/uronium reagents like HATU and HCTU, or phosphonium reagents such as PyBOP, are generally recommended.[1][3] HATU, in particular, is noted for its high reactivity and ability to minimize racemization, making it a preferred choice for difficult couplings.[1] Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, scale of synthesis, and cost considerations. Careful monitoring of the reaction progress is always advised to ensure complete coupling and to obtain a final product of high purity.
References
Orthogonal Deprotection of H-D-Glu-OtBu: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the selective deprotection of amino acids is a critical step. This guide provides a comparative analysis of orthogonal deprotection strategies for N-protected H-D-Glu-OtBu, a derivative of D-glutamic acid with its side-chain carboxyl group protected as a tert-butyl (tBu) ester. The focus is on removing the N-terminal protecting group while preserving the acid-labile tBu ester, a common challenge in peptide synthesis.
Comparison of N-Terminal Deprotection Methods
The choice of the N-terminal protecting group dictates the deprotection strategy. The most common protecting groups in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) are Fmoc, Boc, and Cbz. Below is a comparison of the primary and alternative methods for their removal in the context of this compound.
| Protecting Group | Method | Reagents | Typical Reaction Time | Yield | Purity | Key Considerations |
| Fmoc | Standard | 20% Piperidine in DMF | 5-20 min | >95% | High | Standard and highly efficient method. |
| Alternative | 2% DBU / 5% Piperazine in DMF | < 1 min | High | High | Faster than piperidine; can reduce diketopiperazine formation.[1] | |
| Cbz | Standard | H₂, 10% Pd/C in MeOH or EtOH | 1-16 h | >90% | High | Orthogonal to tBu. Requires hydrogenation equipment. |
| Alternative | Ammonium formate, 10% Pd/C in MeOH | 10-60 min | High | High | Transfer hydrogenolysis; avoids handling H₂ gas. | |
| Boc | Selective | H₂SO₄ in tBuOAc | 1-4 h | ~90% | Good | Selective for N-Boc over tBu ester.[2] |
| Alternative | ZnBr₂ in DCM | 1-24 h | Variable | Variable | Lewis acid catalysis; selectivity can be substrate-dependent.[3][4] | |
| Alternative | Iodine (catalytic) in CH₂Cl₂ or solvent-free | 15-90 min | High | Good | Mild and neutral conditions.[5][6][7] |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Fmoc Deprotection (Standard)
-
Reagents: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-D-Glu(OtBu)-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Cbz Deprotection by Transfer Hydrogenolysis (Alternative)
-
Reagents: 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol (MeOH).
-
Procedure:
-
Dissolve Cbz-D-Glu(OtBu)-OH in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
-
Selective N-Boc Deprotection (Selective)
-
Reagents: Concentrated sulfuric acid (H₂SO₄), tert-Butyl acetate (tBuOAc).
-
Procedure:
-
Suspend Boc-D-Glu-OtBu in tert-butyl acetate (tBuOAc).
-
Add 1.5 to 3.0 equivalents of concentrated sulfuric acid to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical deprotection and the logical considerations for choosing an appropriate strategy.
Caption: General experimental workflow for the deprotection of N-protected this compound.
Caption: Decision pathway for selecting an orthogonal deprotection strategy.
Potential Side Reactions
A notable side reaction, particularly when dealing with N-terminal glutamic acid derivatives, is the formation of pyroglutamate.[9] This intramolecular cyclization can occur under both acidic and basic conditions, leading to the loss of the N-terminal amine's nucleophilicity. Careful control of reaction conditions and minimizing exposure to harsh reagents can mitigate this side reaction. Additionally, strong acidic conditions can lead to the cleavage of the desired tert-butyl ester side-chain protection.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Iodine-Mediated Neutral and Selective N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Review of H-D-Glu-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the incorporation of D-glutamic acid, H-D-Glu-OtBu stands as a cornerstone building block, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] This guide provides a comprehensive literature review of this compound, objectively comparing its performance with other alternatives and providing supporting experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
This compound: The Established Standard
This compound, or more commonly used in its N-terminally protected form Fmoc-D-Glu(OtBu)-OH, is favored for its robust protection of the γ-carboxyl group of D-glutamic acid.[1][2] The tert-butyl (OtBu) ester is stable under the mildly basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF), yet it is readily cleaved during the final deprotection and cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[2] This orthogonality is fundamental to the success of the Fmoc/tBu strategy, minimizing side reactions and maximizing the yield of the target peptide.[1][3]
The stability and solubility conferred by the OtBu group make it a reliable choice for routine peptide synthesis.[3] Commercial suppliers of Fmoc-D-Glu(OtBu)-OH report high purity levels, typically ≥98.0% by HPLC, ensuring the quality of the starting material for peptide synthesis.
Performance and Potential Side Reactions of this compound
While this compound is a reliable choice, its use is not without potential challenges. The primary side reactions of concern are pyroglutamate formation and racemization.
Pyroglutamate Formation: The cyclization of an N-terminal glutamic acid residue to form pyroglutamate is a known side reaction that can occur during peptide synthesis. This intramolecular reaction can be promoted by the acidic conditions used during cleavage or by prolonged exposure to basic conditions during Fmoc deprotection. While specific quantitative data for pyroglutamate formation from this compound is not extensively reported in comparative studies, the general principles of this side reaction are well-documented for glutamic acid.
Alternatives to this compound
The primary alternatives to the OtBu protecting group for the side chain of glutamic acid are employed when selective deprotection is required, most notably for on-resin cyclization or modification.
H-D-Glu(OAll)-OH: The allyl (All) ester is an orthogonal protecting group that is stable to both the acidic conditions used for tBu removal and the basic conditions for Fmoc removal.[5] It can be selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[6] This unique deprotection strategy makes Fmoc-D-Glu(OAll)-OH the building block of choice for the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides on the solid support.
Other Protecting Groups: For specific applications, other protecting groups like the 2-phenylisopropyl (O-2-PhiPr) ester have been utilized. This group can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), which do not affect tBu-based protecting groups, offering another level of orthogonality.
Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of the performance of this compound and its alternatives in terms of coupling efficiency, yield, and purity are scarce in the published literature. The selection of a particular protecting group is often dictated by the specific synthetic strategy (e.g., linear vs. cyclic peptide) rather than a marginal difference in performance for linear peptide synthesis.
However, we can infer performance characteristics from available data and protocols. The bulky nature of the OtBu group may in some cases lead to slightly slower coupling kinetics compared to less sterically hindered protecting groups, although this is not generally considered a significant issue with modern coupling reagents. In a study on on-resin head-to-tail cyclization, peptides synthesized with a glutamic acid linker for cyclization showed crude purities in the range of 22-28%, which is lower than the 64% purity of the corresponding linear peptide, highlighting the complexities of on-resin manipulations.[7]
Table 1: Comparison of Side-Chain Protecting Groups for D-Glutamic Acid
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | High stability in Fmoc-SPPS, widely used, high purity starting material available. | Not suitable for selective deprotection on-resin. | Standard linear peptide synthesis. |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both Fmoc and tBu deprotection. | Requires use of a metal catalyst which must be thoroughly removed. | On-resin cyclization and side-chain modification. |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Very mild acid (e.g., 1% TFA in DCM) | Allows for selective deprotection in the presence of tBu groups. | Less commonly used, potentially higher cost and lower availability. | Synthesis of protected peptide fragments. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis using Fmoc-D-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for On-Resin Cyclization using Fmoc-D-Glu(OAll)-OH
This protocol describes the formation of a lactam bridge between a D-glutamic acid and a lysine residue.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Glu(OAll)-OH and Fmoc-L-Lys(Alloc)-OH at the desired positions. The Alloc group is also removed by the palladium catalyst.
-
Allyl and Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the allyl/alloc groups) and phenylsilane (15 equivalents) in DCM. Agitate the mixture under an inert atmosphere for 2 hours.
-
Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.[6]
-
-
On-Resin Lactamization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a coupling agent cocktail, for example, DIC (5 eq.) and Oxyma (5 eq.) in DMF.
-
Agitate the reaction mixture for 4-24 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Final Deprotection and Cleavage: Proceed with the final deprotection and cleavage from the resin as described in the general SPPS protocol.
-
Purification: Purify the cyclic peptide by RP-HPLC.
Visualizing the Synthetic Pathways
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
On-Resin Peptide Cyclization Workflow
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Conclusion
This compound remains the gold standard for the incorporation of D-glutamic acid in routine solid-phase peptide synthesis due to its high stability, commercial availability, and compatibility with the Fmoc/tBu strategy. While potential side reactions such as pyroglutamate formation and racemization are inherent risks in peptide synthesis, they can be minimized with optimized protocols. For specialized applications requiring selective on-resin modification, such as the synthesis of cyclic peptides, alternatives like H-D-Glu(OAll)-OH offer essential orthogonality. The choice of the appropriate D-glutamic acid derivative is therefore critically dependent on the overall synthetic goal. Further studies providing direct quantitative comparisons of the performance of these building blocks would be highly beneficial to the peptide synthesis community.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-D-Glu-OtBu
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of H-D-Glu-OtBu (D-Glutamic acid α-tert-butyl ester), ensuring the protection of personnel and the environment.
Safety and Handling Precautions
While some safety data sheets (SDS) for this compound may indicate no known hazards, it is prudent to handle this compound with care, as related amino acid derivatives can pose risks. Always assume the substance may be harmful if inhaled or swallowed and may cause skin and eye irritation. Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A dust mask or respirator may be necessary if creating aerosols or handling large quantities.
Quantitative Data Summary
A comprehensive understanding of the chemical and physical properties of this compound is vital for its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
| Incompatible Materials | Strong oxidizing agents | [Violent reaction with strong oxidisers.][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, weighing boats), and PPE, as hazardous chemical waste.
-
Segregate solid waste from liquid waste.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization of Waste:
-
Solid Waste: Place solid this compound, contaminated spill cleanup materials, and disposable labware into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and labeled hazardous waste container. The label must identify the solvent and the dissolved this compound.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or water). Collect the rinsate as hazardous liquid waste. Deface the original label on the empty container before disposal in accordance with institutional guidelines for chemically contaminated glassware or plastic.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "D-Glutamic acid α-tert-butyl ester."
-
Indicate the approximate quantity of waste in the container.
-
Include the date the container was first used for waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
Store containers away from incompatible materials, particularly strong oxidizing agents.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Emergency Procedures
Spill Response:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and clean up the spill.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
